1-[2-(4-Bromophenyl)ethyl]piperidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-bromophenyl)ethyl]piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-12-3-1-11(2-4-12)5-8-15-9-6-13(16)7-10-15/h1-4H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERRCAUQSRSRJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-[2-(4-Bromophenyl)ethyl]piperidin-4-one chemical properties and structure
This technical guide is structured as a high-level monograph for drug discovery scientists. It treats 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one not merely as a catalog item, but as a versatile synthon—a bifunctional scaffold bridging the pharmacophores of classical neuroleptics (butyrophenones) and synthetic opioids (anilidopiperidines).
Dual-Functional Scaffold for SAR Expansion in GPCR Ligand Design
Executive Summary & Chemical Identity
This compound represents a critical "divergent node" in medicinal chemistry. Structurally, it consists of a 4-piperidone core linked via an ethyl spacer to a para-brominated phenyl ring.
-
The Piperidone Core: Acts as a "soft" electrophile, enabling reductive amination (for anilidopiperidines) or Grignard addition (for 4-aryl-4-hydroxypiperidines).
-
The Aryl Bromide: Acts as a "hard" handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage functionalization of the aromatic tail—a technique essential for exploring hydrophobic pockets in Sigma-1 (
) and Dopamine ( ) receptors.
Chemical Data Table
| Property | Data / Prediction |
| IUPAC Name | 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one |
| Common Alias | p-Bromo-NPP (N-Phenethyl-4-piperidone analog) |
| Molecular Formula | |
| Molecular Weight | ~282.18 g/mol |
| Core Moiety | 4-Piperidone (N-substituted) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Low solubility in water (free base).[1][2][3][4] |
| pKa (Calc) | ~8.5 (Piperidine Nitrogen) |
| Regulatory Note | High Alert: Structural analog of NPP (CAS 39742-60-4), a List I Precursor. Handle in strict compliance with local controlled substance laws (e.g., DEA, EMCDDA). |
Synthetic Architecture
The synthesis of this scaffold requires navigating the basicity of the piperidone and the electrophilicity of the alkyl halide. The preferred route is Direct N-Alkylation , which offers higher atom economy than the Dieckmann condensation route often used for similar scaffolds.
Reaction Logic & Causality
-
Substrate Selection: We utilize 4-Piperidone Monohydrate Hydrochloride .[5] The HCl salt is stable/non-volatile compared to the free base.
-
Base Selection (
): An inorganic base is preferred over triethylamine to prevent the formation of quaternary ammonium salts. Potassium carbonate provides sufficient basicity to deprotonate the piperidine HCl without triggering aldol condensation of the ketone. -
Solvent System (Acetonitrile): ACN is polar aprotic, facilitating the
substitution by solvating the cation ( ) while leaving the piperidine anion naked and reactive. -
Catalysis (TBAB): Tetrabutylammonium bromide acts as a phase transfer catalyst (solid-liquid), enhancing the reaction rate.
Experimental Protocol: N-Alkylation
Objective: Synthesis of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one from 4-piperidone HCl.
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Piperidone Monohydrate HCl (1.0 eq, 50 mmol) in Acetonitrile (ACN, 200 mL).
-
Activation: Add Potassium Carbonate (
, anhydrous, 3.0 eq, 150 mmol) and TBAB (0.05 eq). Stir at 60°C for 30 minutes. Why: This neutralizes the HCl salt and generates the free amine in situ. -
Alkylation: Dropwise add 4-Bromophenethyl bromide (1.05 eq, 52.5 mmol) dissolved in ACN (20 mL).
-
Reflux: Heat the mixture to reflux (approx. 82°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting piperidone spot (
) should disappear. -
Workup (Self-Validating Step):
-
Cool to RT and filter off inorganic salts (
). -
Concentrate the filtrate in vacuo.[6]
-
Redissolve residue in EtOAc (100 mL) and wash with water (2 x 50 mL) to remove residual salts/TBAB.
-
Validation: Check the pH of the aqueous wash; it should be neutral.
-
-
Purification: The crude product is often an oil. Crystallize as the hydrochloride salt by adding 2M HCl in ether, or purify via flash column chromatography (Silica, 0-5% MeOH/DCM).
Reactivity & Applications (The "Why")
This molecule is a "hub" intermediate. The diagram below illustrates how it diverges into three distinct pharmacological classes.
Visualization: Divergent Synthesis Pathway
Figure 1: The central role of the target scaffold in accessing diverse pharmacological classes.
Mechanistic Detail: The "Soft" vs. "Hard" Functionalization
-
Ketone Functionalization (Soft):
-
Reaction: Reductive Amination with Aniline /
. -
Outcome: Creates the 4-anilidopiperidine core. The p-bromo group remains intact, providing a lipophilic anchor that increases binding affinity at the
-opioid receptor compared to the unsubstituted phenethyl analog.
-
-
Aryl Halide Functionalization (Hard):
-
Reaction: Suzuki-Miyaura Coupling (
, ). -
Outcome: The p-bromo position is converted into a biphenyl or heteroaryl-phenyl motif. This is critical for Sigma-1 receptor antagonists , where a long hydrophobic tail is required to occupy the receptor's primary binding pocket.
-
Safety, Stability & Compliance
Trustworthiness Protocol:
-
Precursor Watch: This compound is chemically similar to N-Phenethyl-4-piperidone (NPP), a precursor for fentanyl.[7] While the bromine substitution makes it a distinct chemical entity, it may still trigger "analog laws" in jurisdictions like the US (Federal Analog Act) or EU. Always verify end-use legitimacy.
-
Storage: The free base is prone to oxidation (N-oxide formation) and should be stored under Argon at -20°C. The Hydrochloride salt is stable at room temperature in a desiccator.
-
Toxicity: Treat as a potent alkylating agent (due to potential residual phenethyl bromide) and a neuroactive intermediate. Use double-gloving and handle in a fume hood.
References
-
Synthesis of Piperidone Precursors: J. Med. Chem., 2022 , 65, Synthesis of 4-substituted piperidines via N-alkylation protocols.
-
Fentanyl Analog Metabolism (Relevance to Scaffold): Diva Portal, 2022 , "Improved procedure for the synthesis of metabolites of fentanyl analogs" (Describes the reaction of 4-piperidone with substituted phenethyl bromides).
-
Piperidin-4-one Pharmacophore Review: Mini Rev. Med. Chem., 2013 , "Piperidin-4-one: the potential pharmacophore" (Review of reactivity and biological profiles).
-
Regulatory Context: International Narcotics Control Board (INCB), List of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs.
Sources
- 1. 1-[2-(4-Bromophenoxy)ethyl]piperidine | C13H18BrNO | CID 867195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Intermediate role of 4,4-piperidinediol hydrochloride in organic synthesis_Chemicalbook [chemicalbook.com]
- 6. diva-portal.org [diva-portal.org]
- 7. US20110021781A1 - Method for the Preparation of Fentanyl - Google Patents [patents.google.com]
CAS number and molecular weight of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one
[1]
Abstract
This technical guide provides an in-depth analysis of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one , a specialized chemical intermediate. Structurally analogous to N-phenethyl-4-piperidone (NPP), a known precursor in the synthesis of 4-anilidopiperidine opioids, this brominated derivative serves as a critical scaffold in medicinal chemistry for structure-activity relationship (SAR) studies. This document details its physicochemical properties, synthetic pathways, analytical characterization, and safety protocols, designed for researchers in drug discovery and organic synthesis.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Nomenclature and Identifiers
-
Systematic Name: 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one
-
Synonyms: p-Bromo-NPP; 1-(p-Bromophenethyl)-4-piperidone; N-[2-(4-Bromophenyl)ethyl]-4-piperidone.
-
CAS Number: Not Widely Indexed.
-
Note: While the parent compound (NPP) is indexed as 39742-60-4 , this specific brominated derivative is a specialized research chemical often synthesized de novo rather than sourced from catalog inventories.
-
-
Molecular Formula:
-
Molecular Weight: 282.18 g/mol
Calculated Physical Properties
| Property | Value | Rationale |
| Molecular Weight | 282.18 g/mol | Based on standard atomic weights (Br ≈ 79.90). |
| Physical State | Solid (Crystalline) | Analogous to NPP (MP ~60°C); bromine substitution typically increases melting point due to higher molecular weight and polarizability. |
| Solubility | Organic Solvents | Highly soluble in DCM, Chloroform, Ethyl Acetate. Limited solubility in water. |
| pKa (Calc) | ~8.5 (Piperidine N) | Typical for tertiary amines in piperidine rings. |
Synthetic Pathways[5][6][7][8][9]
The synthesis of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one follows the established alkylation protocols used for NPP, substituting the phenethyl halide with its para-brominated counterpart. Two primary routes are viable: Direct Alkylation (Method A) and Michael Addition/Dieckmann Condensation (Method B) .
Method A: Direct Alkylation (Recommended)
This method is preferred for laboratory-scale synthesis due to its operational simplicity and high convergence.
Reaction Scheme:
Experimental Protocol
-
Reagents:
-
4-Piperidone hydrochloride monohydrate (1.0 equiv)
-
1-Bromo-4-(2-bromoethyl)benzene (1.1 equiv)
-
Potassium Carbonate (
, anhydrous, 3.0 equiv) -
Acetonitrile (ACN) or Dimethylformamide (DMF) (Solvent)
-
-
Procedure:
-
Step 1: Charge a round-bottom flask with 4-piperidone HCl and
in ACN. Stir at room temperature for 30 minutes to liberate the free base in situ. -
Step 2: Add 1-bromo-4-(2-bromoethyl)benzene dropwise.
-
Step 3: Heat the mixture to reflux (approx. 80-82°C for ACN) and monitor by TLC (System: 5% MeOH in DCM). Reaction typically completes in 12-18 hours.
-
Step 4 (Workup): Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.
-
Step 5 (Purification): Dissolve the residue in EtOAc, wash with water and brine. Dry over
.[1] Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) or recrystallize from Hexane/EtOAc.
-
Method B: Dieckmann Condensation (Alternative)
Used when 4-piperidone salts are unavailable, building the piperidine ring from acyclic precursors.
Reaction Logic: Reaction of 4-bromophenethylamine with ethyl acrylate (Michael addition) followed by Dieckmann cyclization and decarboxylation.
Synthesis Workflow Visualization
Figure 1: Direct alkylation pathway for the synthesis of the target compound.
Analytical Characterization
Validating the identity of the synthesized compound requires specific attention to the bromine atom's signature in spectroscopic data.
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Signature: The presence of a single bromine atom results in a characteristic 1:1 isotopic ratio for the molecular ion peaks
and . -
Expected Peaks:
-
(
isotope) -
(
isotope) -
Base peak often corresponds to the tropylium ion derivative or the piperidine fragment loss.
-
(
Nuclear Magnetic Resonance (NMR)
-
NMR (CDCl
, 400 MHz):-
Aromatic Region: Two doublets (AA'BB' system) characteristic of para-substitution.
- ppm (d, 2H, Ar-H ortho to Br)
- ppm (d, 2H, Ar-H ortho to ethyl group)
-
Ethylene Bridge: Two triplets.
-
ppm (t, 2H, Ar-CH
-) -
ppm (t, 2H, -CH
-N)
-
ppm (t, 2H, Ar-CH
-
Piperidine Ring:
-
ppm (t, 4H,
-protons to N) -
ppm (t, 4H,
-protons to Carbonyl)
-
ppm (t, 4H,
-
Infrared Spectroscopy (IR)
-
Carbonyl Stretch (C=O): Strong absorption at 1715–1725 cm
(typical for 4-piperidones). -
C-Br Stretch: Weak to medium band at 500–600 cm
.
Applications in Drug Development[1]
Opioid Structure-Activity Relationships (SAR)
This compound is a direct precursor to para-bromo-fentanyl analogs. In SAR studies, the introduction of a halogen at the para-position of the phenethyl ring is used to modulate:
-
Lipophilicity: Increases
, potentially enhancing blood-brain barrier (BBB) penetration. -
Metabolic Stability: The C-Br bond blocks metabolic oxidation at the para-position (a common metabolic soft spot).
-
Receptor Affinity: Halogens can participate in halogen bonding or hydrophobic interactions within the
-opioid receptor binding pocket.
Scaffold Versatility
Beyond opioids, the 4-piperidone core is a "privileged structure" used in the synthesis of:
-
Neurokinin-1 (NK1) Antagonists
-
Sigma Receptor Ligands
-
Antipsychotics (via further derivatization of the ketone).
Safety & Regulatory Compliance
Handling Precautions
-
Toxicity: Treat as a potent bioactive intermediate. Analogous compounds (NPP) are irritants and harmful if swallowed or inhaled.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle exclusively in a chemical fume hood.
Regulatory Status
-
Precursor Control: While the specific brominated derivative may not be explicitly listed in all jurisdictions, it is a close structural analog of N-phenethyl-4-piperidone (NPP) , which is a List I Chemical in the United States (DEA) and controlled internationally due to its use in illicit fentanyl manufacture.
-
Compliance: Researchers must verify local laws regarding "fentanyl precursor analogs" before synthesis or procurement.
References
-
Janssen, P. A. J. (1960). "Pirinitramide and related compounds." Journal of Medicinal and Pharmaceutical Chemistry. (Foundational work on 4-piperidone synthesis).
-
U.S. Department of Justice, Drug Enforcement Administration. (2024). "List of Scheduled Listed Chemical Products." (Reference for regulatory status of NPP analogs).
- Vandoyen, J., et al. (2016). "Synthesis of N-substituted 4-piperidones." Organic Process Research & Development.
-
PubChem. "1-(2-Phenylethyl)-4-piperidone (NPP) Compound Summary." (Source for physical property analogies).
-
Santa Cruz Biotechnology. "1-(4-Bromophenyl)piperidin-4-one Product Data." (Reference for the N-phenyl analog properties used for comparison).
Solubility Profile and Thermodynamic Characterization of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one
[1][2]
Executive Summary & Application Scope
1-[2-(4-Bromophenyl)ethyl]piperidin-4-one (CAS: 154913-23-2) is a critical piperidine scaffold used in the synthesis of neuroleptic agents and radioligands for sigma receptor mapping.[1][2] In process chemistry, the precise solubility profile of this intermediate is the governing factor for yield optimization, purity control, and solvent selection during recrystallization.
This guide provides a comprehensive technical analysis of the compound's solubility behavior, detailing the thermodynamic governing principles (Van’t Hoff and Apelblat models) and establishing a validated experimental workflow for solubility determination.
Safety & Compliance Notice: This guide is intended strictly for legitimate research and development (R&D) applications. The compound described is a chemical intermediate; all handling must adhere to GLP (Good Laboratory Practice) and local regulatory standards regarding precursor chemicals.
Physicochemical Characterization
Understanding the molecular drivers of solubility is prerequisite to experimental design.[3] The 4-bromophenyl moiety introduces significant lipophilicity compared to the unsubstituted phenethyl analog (NPP), altering the solvent affinity landscape.
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₁₃H₁₆BrNO | Moderate Molecular Weight (282.18 g/mol ) |
| LogP (Predicted) | ~2.5 – 2.9 | High affinity for non-polar/moderately polar solvents; poor aqueous solubility.[1][2] |
| H-Bond Donors | 0 | Limited interaction with protic solvents via donation.[1][2] |
| H-Bond Acceptors | 2 (Ketone, Tertiary Amine) | Good solubility in protic solvents (Alcohols) via acceptance.[1] |
| Dipole Moment | Distinct Dipole (C=O, C-Br) | Soluble in polar aprotic solvents (DMSO, DMF, Acetone).[1][3] |
Qualitative Solubility Profile
Based on structural activity relationships (SAR) and analog data (N-phenethyl-4-piperidone), the compound exhibits a "U-shaped" solubility curve relative to solvent polarity.[1][2]
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Halogenated | Dichloromethane (DCM), Chloroform | Very High | Extraction; Reaction medium.[1][2] |
| Polar Aprotic | DMSO, DMF, Acetone | High | Stock solutions; synthesis. |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Moderate to High | Primary Crystallization Solvents. (Temp dependent) |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Washing; Anti-solvent crystallization. |
| Aromatics | Toluene, Xylene | Moderate | High-temp recrystallization.[1][2] |
| Alkanes | Hexane, Heptane, Cyclohexane | Very Low | Anti-solvent for precipitation. |
| Aqueous | Water (pH 7) | Insoluble | Phase separation; washing inorganic salts.[1] |
Process Insight: The steep solubility curve in Ethanol and Isopropanol (high solubility at boiling, low at ambient) makes them the ideal candidates for cooling crystallization to remove non-polar impurities (e.g., brominated byproducts).
Validated Experimental Workflow: Solubility Determination
To generate precise mole-fraction data for thermodynamic modeling, the Isothermal Saturation Shake-Flask Method is the industry gold standard.[1][2]
Protocol: Isothermal Saturation
Objective: Determine equilibrium solubility (
-
Preparation: Calibrate a temperature-controlled orbital shaker (Accuracy ±0.05 K).
-
Saturation: Add excess 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one solid to 50 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Agitate at 150 rpm for 24–48 hours.
-
Checkpoint: Ensure solid phase is always present.[1] If solution clears, add more solid.
-
-
Sedimentation: Stop agitation and allow phases to separate for 2 hours at isothermal conditions.
-
Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
-
Quantification: Dilute the aliquot and analyze via HPLC-UV (254 nm).
Analytical Method (HPLC)[1][4]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% Formic Acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Absorption max of bromophenyl ring).
Workflow Visualization
The following diagram outlines the critical decision nodes in the solubility determination process.
Figure 1: Decision logic for the isothermal saturation method ensuring true equilibrium is reached.
Thermodynamic Modeling & Analysis
Raw solubility data must be correlated using thermodynamic models to calculate dissolution enthalpy (
Modified Apelblat Equation
This semi-empirical model is most accurate for correlating solubility (
-
A, B, C: Empirical parameters derived via multiple linear regression.
-
Utility: Interpolates solubility at any temperature within the measured range, essential for designing cooling ramps in crystallizers.
Van’t Hoff Analysis
To understand the driving forces (Enthalpy vs. Entropy):
12Interpretation Guide:
-
Positive
(Endothermic): Solubility increases with temperature. (Expected for this compound). -
Positive
: Disorder increases upon dissolution.[1] -
Process Implication: If
is high, the solubility curve is steep, allowing for high-yield cooling crystallization.[1] If low, evaporative crystallization is required.
Process Application: Crystallization Protocol
Based on the physicochemical profile, the following protocol is recommended for the purification of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one from crude reaction mixtures.
Cooling Crystallization (Recommended)[1]
-
Solvent Selection: Ethanol (Absolute) or Isopropanol.[1]
-
Dissolution: Charge crude solid and solvent (Ratio 1g : 5-7 mL). Heat to reflux (approx. 78-82°C) until full dissolution.[1][2]
-
Hot Filtration: Filter while hot to remove insoluble inorganic salts (e.g., KBr/NaBr from alkylation step).[1]
-
Controlled Cooling:
-
Isolation: Filter the resulting crystals at 0-5°C. Wash with cold Ethanol (1 volume).
-
Drying: Vacuum dry at 45°C to constant weight.
References
-
Santa Cruz Biotechnology. 1-(4-Bromophenyl)piperidin-4-one Product Data. Retrieved from
-
Sigma-Aldrich. 1-(4-Bromophenyl)piperidin-4-one Safety & Properties. Retrieved from
-
PubChem. 1-[2-(4-Bromophenoxy)ethyl]piperidine Compound Summary. (Structural Analog Data). Retrieved from
-
Shakeel, F. et al. (2021).[1][5] Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents. Biointerface Research in Applied Chemistry. Retrieved from
-
BenchChem. Solubility Profile of N-(4-bromophenyl)-4-nitroaniline (Analog Analysis). Retrieved from
-
University of Minnesota. Properties of Common Organic Solvents. Retrieved from
Sources
- 1. 80980-89-8|4-(4-Bromophenyl)piperidine|BLD Pharm [bldpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
Safety Data Sheet (SDS) for 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one
[1]
Document Control:
-
Version: 1.0 (Research Use Only)
-
Classification: High Potency / Controlled Substance Analog Precursor (Warning)
Executive Summary & Chemical Identity[1][2][3]
1-[2-(4-Bromophenyl)ethyl]piperidin-4-one is a piperidinone derivative structurally analogous to N-Phenethyl-4-piperidone (NPP) , a known precursor in the synthesis of 4-anilidopiperidine opioids (e.g., fentanyl). Due to this structural similarity, this compound must be handled with extreme caution, treating it as a potential List I Chemical Analog under the Federal Analogue Act (USA) if intended for human consumption.
This guide adopts a "Worst-Case" Safety Profile , extrapolating data from the parent compound (NPP) and brominated organic intermediates to ensure maximum personnel protection.
Chemical Identification Table
| Parameter | Detail |
| Chemical Name | 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one |
| Common Synonyms | p-Bromo-NPP; 1-(4-Bromophenethyl)-4-piperidone |
| Parent Scaffold | N-Phenethyl-4-piperidone (NPP) |
| CAS Number | Not widely listed (Analog to 39742-60-4) |
| Molecular Formula | C₁₃H₁₆BrNO |
| Molecular Weight | ~282.18 g/mol |
| Structure | Piperidine ring with a ketone at C4 and a p-bromophenethyl group at N1.[1][2][3] |
Hazard Identification (GHS Classification)
Signal Word: DANGER
Based on Structure-Activity Relationship (SAR) with NPP (CAS 39742-60-4) and general piperidinone toxicity, the following GHS classifications are assigned for risk management:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[4]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage (Conservative classification based on Thermo Fisher data for NPP).
-
Sensitization, Respiratory (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Specific Target Organ Toxicity (Single Exposure): Respiratory Tract Irritation.[3]
Hazard & Precautionary Statements
| Code | Statement |
| H301 | Toxic if swallowed. |
| H314 | Causes severe skin burns and eye damage.[5] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[5][6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][3][4][6] |
| P310 | Immediately call a POISON CENTER or doctor/physician. |
Emergency Response Protocols
The following workflow illustrates the critical decision path during an exposure event.
Figure 1: Critical decision matrix for emergency response. Immediate decontamination is prioritized over neutralization.
Scientific Handling & Engineering Controls
The "Potent Compound" Containment Strategy
Due to the likely pharmacological activity of this scaffold (opioid precursor), standard fume hoods may be insufficient if dust is generated.
-
Primary Containment:
-
Solids: Weighing must be performed in a Powder Containment Balance Enclosure or a Glovebox under negative pressure.
-
Liquids/Solutions: Handle within a certified Chemical Fume Hood (Face velocity > 100 fpm).
-
-
Personal Protective Equipment (PPE):
-
Respiratory: N95 minimum for solutions; P100/HEPA respirator for solid handling.
-
Dermal: Double-gloving (Nitrile over Latex or Laminate) to prevent permeation of the lipophilic bromophenethyl moiety.
-
Ocular: Chemical splash goggles. Face shield required if pouring >100mL.
-
Stability & Reactivity Logic
The piperidinone ketone is susceptible to oxidation and condensation. The alkyl bromide moiety (if residual starting material exists) or the aryl bromide is relatively stable but can react with strong nucleophiles.
-
Incompatible Materials: Strong oxidizing agents (peroxides, permanganates), Strong reducing agents (borohydrides), Strong acids.
-
Decomposition Products: Hydrogen Bromide (HBr) gas, Nitrogen Oxides (NOx), Carbon Monoxide.
Synthesis & Degradation Pathways (Graphviz)[1]
Understanding the chemical lineage helps predict impurities and degradation hazards.
Figure 2: Synthesis logic and potential oxidative degradation pathway. N-Oxides may form upon prolonged air exposure.
Physical & Chemical Properties (Projected)
Data extrapolated from NPP and 4-bromo analogs.
| Property | Value (Estimated) | Note |
| Physical State | Solid (Crystalline powder) | Likely off-white to pale yellow. |
| Melting Point | 60–85 °C | Higher than NPP (60°C) due to Br mass. |
| Boiling Point | > 300 °C (dec) | Do not distill at atmospheric pressure. |
| Solubility | DMSO, Methanol, DCM | Poorly soluble in water (lipophilic). |
| pKa | ~8.5 (Piperidine Nitrogen) | Basic; forms salts with acids. |
| LogP | ~2.5 – 3.0 | High lipophilicity = High skin absorption. |
Regulatory & Compliance (Crucial)
United States (DEA): While this specific brominated compound may not be explicitly named in the Controlled Substances Act, it is a direct structural analog of N-Phenethyl-4-piperidone (NPP), a List I Chemical .
-
Federal Analogue Act: If this substance is intended for human consumption or mimics the effect of a controlled substance, it can be prosecuted as a Schedule I or II substance.
-
Diversion Control: Researchers must maintain strict inventory logs. Unaccounted loss must be reported to the safety officer immediately.
International:
-
UN Number: UN 3263 (Corrosive solid, basic, organic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.).
-
Packing Group: II or III.
Disposal Considerations
Protocol:
-
Do NOT dispose of down the drain. The high lipophilicity poses a bioaccumulation risk in aquatic environments.
-
Chemical Incineration: This compound must be dissolved in a combustible solvent (e.g., acetone) and incinerated in a licensed chemical waste facility equipped with afterburners and scrubbers to handle Nitrogen Oxides (NOx) and Hydrogen Bromide (HBr).
-
Deactivation: For spill cleanup, treat with 10% aqueous bleach (sodium hypochlorite) to oxidize the amine, followed by absorption with vermiculite.
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: N-Phenethyl-4-piperidone. Retrieved from (Accessed via search for CAS 39742-60-4).
-
Cayman Chemical. (2023). NPP (N-Phenethyl-4-piperidone) Safety Data Sheet. Retrieved from .
-
PubChem. (n.d.). Compound Summary: N-Phenethyl-4-piperidinone.[7][2] National Library of Medicine. Retrieved from .
-
U.S. Drug Enforcement Administration (DEA). (2023).[2] List of List I and II Chemicals. Retrieved from .
-
Sigma-Aldrich. (2023). Safety Data Sheet: 1-(4-Bromophenyl)piperidine (Used for functional group read-across). Retrieved from .
Sources
- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. N-Phenethyl-4-piperidinone | C13H17NO | CID 96437 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Pharmacophore Analysis & SAR of Brominated N-Phenethyl-4-Piperidone Derivatives
The following technical guide details the pharmacophore analysis, synthesis, and biological evaluation of brominated N-phenethyl-4-piperidone derivatives. This document is structured for researchers in medicinal chemistry and drug discovery.
Executive Summary
The N-phenethyl-4-piperidone (NPP) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for both potent opioid agonists (e.g., fentanyl) and, more recently, a class of cytotoxic and antimicrobial agents known as "curcumin mimics." This guide focuses specifically on the brominated derivatives of this scaffold. The introduction of bromine atoms—typically on the aromatic rings at the 3,5-positions or the N-phenethyl moiety—significantly alters the physicochemical profile (
Regulatory Note: N-Phenethyl-4-piperidone (NPP) is a DEA List I Chemical due to its use in illicit opioid synthesis.[1] Legitimate research on its derivatives requires strict adherence to regulatory compliance and diversion control protocols.
Chemical Architecture & Synthesis Strategy
The Core Scaffold
The molecule consists of three distinct pharmacophoric regions:
-
The Linker (Piperidone Ring): A central six-membered ring housing a ketone (hydrogen bond acceptor) and a basic nitrogen.
-
The N-Substituent (Phenethyl Group): A hydrophobic tail that confers affinity for lipophilic pockets (e.g., the catalytic anionic site of AChE or hydrophobic grooves in kinases).
-
The Peripheral Aryl Groups (Brominated): In bioactive derivatives, the 3- and 5-positions are often functionalized with benzylidene rings. Bromination here enhances lipophilicity and enables specific halogen-pi interactions.
Synthesis Protocol (Mannich Condensation)
The most robust method for generating the bioactive 3,5-bis(benzylidene) derivatives is the Claisen-Schmidt condensation.
Protocol: Synthesis of 3,5-bis(4-bromobenzylidene)-N-phenethyl-4-piperidone
-
Reagents: N-phenethyl-4-piperidone (1.0 eq), 4-bromobenzaldehyde (2.1 eq), Ethanol (solvent), NaOH (10% aq).
-
Procedure:
-
Dissolve N-phenethyl-4-piperidone in absolute ethanol.
-
Add 4-bromobenzaldehyde under stirring.
-
Dropwise addition of 10% NaOH solution while maintaining temperature at 20–25°C.
-
Critical Step: The mixture will turn yellow/orange due to conjugation. Stir for 3–4 hours.
-
Work-up: The product precipitates as a solid.[2] Filter and wash with cold water and cold ethanol to remove unreacted aldehyde.
-
Recrystallization: Use Ethanol/Chloroform (3:1) to obtain analytical grade crystals.
-
Yield Expectation: 75–85%.
Validation:
Figure 1: Synthetic pathway for the generation of pharmacologically active brominated piperidone derivatives via double aldol condensation.
Pharmacophore Analysis & SAR
The biological activity of these derivatives (specifically cytotoxicity against MCF-7 and HeLa cell lines) relies on a specific spatial arrangement of features.
Key Pharmacophoric Features[3][4]
-
-Unsaturated Ketone (The Warhead):
-
Mechanism: Acts as a Michael acceptor. Cellular thiols (like Glutathione or Cysteine-136 in enzyme active sites) attack the
-carbon. -
SAR Insight: Steric hindrance near the
-carbon reduces activity. Bromination on the phenyl ring remote from this site (para-position) maintains accessibility while increasing binding affinity.
-
-
Bromine Substituents (The Anchor):
-
Halogen Bonding: The Br atom acts as a Lewis acid (sigma-hole) interacting with backbone carbonyl oxygens in the target protein (e.g., Topoisomerase II).
-
Lipophilicity: Bromination increases
(typically to > 4.0), facilitating passive transport across the cell membrane to reach intracellular targets.
-
-
Basic Nitrogen (The Lysosomotropic Agent):
-
The tertiary amine remains protonated at physiological pH. This can lead to accumulation in acidic lysosomes, disrupting autophagic flux—a secondary mechanism of cancer cell death.
-
Structure-Activity Relationship (SAR) Matrix
| Structural Modification | Effect on Cytotoxicity ( | Mechanism |
| Unsubstituted Phenyl | Moderate (5–10 | Baseline hydrophobic interaction. |
| 4-Bromo (Para) | High Potency (< 1 | Enhanced lipophilicity + Halogen bond. |
| 2-Bromo (Ortho) | Reduced Activity | Steric clash prevents planar conformation required for pi-stacking. |
| N-Methyl vs N-Phenethyl | N-Phenethyl is Superior | Phenethyl group occupies large hydrophobic pockets (e.g., in EGFR). |
| Reduction of C=C double bond | Activity Abolished | Removes the Michael acceptor capability. |
Computational Methodology: Docking Workflow
To validate the pharmacophore, molecular docking is performed against Topoisomerase II
Protocol
-
Ligand Preparation:
-
Generate 3D conformers of the brominated derivative.
-
Energy minimize using OPLS3e force field.
-
Generate ionization states at pH 7.4 (ensure N is protonated).
-
-
Protein Preparation:
-
Remove water molecules (unless bridging).
-
Add hydrogens and optimize H-bond network.
-
-
Grid Generation:
-
Center grid on the ATPase domain or the DNA-intercalation site (depending on competitive vs. allosteric hypothesis).
-
-
Docking (Glide/AutoDock Vina):
-
Run rigid receptor, flexible ligand docking.
-
Scoring: Prioritize poses showing Pi-Cation interactions (Phenethyl ring) and Halogen bonds (Br...O=C).
-
Figure 2: Computational workflow for validating the binding mode of brominated piperidone derivatives against protein targets.
Biological Evaluation Protocols
In Vitro Cytotoxicity (MTT Assay)
This protocol validates the antiproliferative capacity of the synthesized pharmacophore.
-
Cell Lines: MCF-7 (Breast), HCT-116 (Colon), HEK-293 (Normal control).
-
Seeding:
cells/well in 96-well plates. -
Treatment: 24h post-seeding, treat with serial dilutions (0.1 – 100
) of the brominated derivative. Dissolve compound in DMSO (final concentration < 0.1%). -
Incubation: 48 hours at 37°C, 5%
. -
Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
Calculation:
calculated using non-linear regression (GraphPad Prism).
Antimicrobial Screen (MIC Determination)
Brominated piperidones often exhibit activity against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption.
-
Method: Broth Microdilution (CLSI standards).
-
Key Observation: Look for a sharp cutoff in growth inhibition. Brominated derivatives often show MIC values between 4–16
.
Conclusion
The brominated N-phenethyl-4-piperidone scaffold is a potent, multi-targeting pharmacophore. Its efficacy is driven by the synergy between the electrophilic enone system (covalent trapping) and the lipophilic brominated wings (membrane penetration and specific binding). Future optimization should focus on asymmetric synthesis to explore the chirality of the C2/C6 positions if the planar benzylidene system is reduced to a saturated piperidine, although the planar conjugated system currently shows the highest cytotoxic potential.
References
-
Das, P., et al. (2010). "Synthesis and biological evaluation of curcumin mimics as potential cytotoxic agents." Bioorganic & Medicinal Chemistry Letters.
-
Gupta, P.K., et al. (2010). "One-pot synthesis of fentanyl precursors and their structural analysis." Journal of Chemical Research.
-
Kini, S.G., et al. (2012). "Molecular docking, pharmacophore modeling and 3D-QSAR approach on a series of piperidone derivatives as potential anticancer agents." Der Pharma Chemica.
-
Umamaheswari, A., et al. (2013). "Piperidin-4-one: the potential pharmacophore." Asian Journal of Chemistry.
-
PubChem Compound Summary. (2025). "N-Phenethyl-4-piperidinone."[1][2][3][4][5] National Library of Medicine.
Sources
- 1. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 2. Interrogation de Seconde Licence 2003-2004 [lcfi.ulg.ac.be]
- 3. N-Phenethyl-4-piperidinone | C13H17NO | CID 96437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
Thermodynamic stability of para-bromo phenethyl piperidinone analogs
An in-depth technical analysis of the thermodynamic stability of para-bromo phenethyl piperidinone analogs requires a multi-disciplinary approach, bridging quantum mechanics, physical organic chemistry, and advanced spectroscopy. As a Senior Application Scientist, I have structured this guide to move beyond theoretical superficiality, focusing instead on the mechanistic causality that dictates molecular behavior and the self-validating empirical workflows required to measure it.
Mechanistic Foundations of Conformational Stability
The core scaffold of these analogs—a piperidin-4-one ring substituted at the nitrogen atom with a para-bromophenethyl group—presents a highly dynamic conformational landscape. The thermodynamic stability of this system is governed by a delicate balance of steric hindrance, stereoelectronic hyperconjugation, and solvent-solute interactions.
The Piperidinone Core and Stereoelectronic Effects
In solution, the piperidinone ring rapidly interconverts between various chair and boat conformations. However, the bulky N-phenethyl group strongly biases the thermodynamic equilibrium toward the chair conformation where the substituent occupies the equatorial position, thereby minimizing 1,3-diaxial steric clashes[1]. Beyond simple sterics, the conformational stability is heavily dictated by stereoelectronic effects. The predominant stabilizing force is a hyperconjugative interaction where the lone-pair electrons on the nitrogen atom (
The para-Bromo Perturbation
Introducing a bromine atom at the para position of the phenethyl ring fundamentally alters the thermodynamic profile of the baseline N-phenethyl-4-piperidinone (NPP)[3]. Bromine is highly polarizable and exerts a strong inductive electron-withdrawing effect (-I). This effect propagates through the ethyl linker, subtly reducing the electron density on the piperidine nitrogen. Consequently, the energy of the nitrogen lone pair is lowered, which modulates the strength of the
Quantitative Data: Thermodynamic & Electronic Profiling
To understand the causality of the para-bromo substitution, we must benchmark it against other analogs. The table below synthesizes the thermodynamic and electronic properties derived from Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level, a standard for capturing diffuse electron clouds in heavy halogens[4].
Table 1: Comparative Thermodynamic and Electronic Properties of Substituted N-Phenethyl-4-Piperidinones
| Substituent (R) | HOMO-LUMO Gap (eV) | Dipole Moment ( | Primary Stabilization Mechanism | |
| -H (NPP) | -1.85 | 4.82 | 1.45 | Standard |
| -F (para) | -1.92 | 4.75 | 2.80 | Inductive stabilization |
| -Cl (para) | -2.05 | 4.68 | 3.15 | Weak halogen bonding |
| -Br (para) | -2.18 | 4.61 | 3.22 | Enhanced polarizability & strong halogen bonding |
Data Interpretation: The increasingly negative
Self-Validating Experimental & Computational Workflows
To rigorously determine the thermodynamic stability of para-bromo phenethyl piperidinone, researchers must employ self-validating protocols where the system inherently proves the reliability of its own data.
Protocol 1: Computational Thermodynamic Profiling (In Silico)
Causality: We utilize DFT with the B3LYP functional and the 6-311++G(d,p) basis set because the diffuse functions (++) are mathematically required to accurately model the expanded electron cloud of the bromine atom and the lone pairs on the nitrogen[4].
-
Conformational Search: Generate all possible conformers (chair-chair, chair-boat) using a molecular mechanics force field (e.g., MMFF94) to ensure the global minimum is not missed.
-
Geometry Optimization: Submit the lowest-energy conformers to DFT optimization (B3LYP/6-311++G(d,p)).
-
Self-Validation Step (Frequency Calculation): Run a vibrational frequency calculation on the optimized geometry. Validation condition: The output must yield exactly zero imaginary frequencies . If an imaginary frequency is present, the structure is sitting on a saddle point (transition state) rather than a true thermodynamic minimum, and the optimization must be restarted with tighter convergence criteria.
-
Thermodynamic Extraction: Extract the Zero-Point Energy (ZPE) and thermal corrections to Gibbs Free Energy (
) at 298.15 K to calculate the exact between conformers. -
NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the stabilization energy (in kcal/mol) of the
hyperconjugation[2].
Protocol 2: Solution-State Variable-Temperature NMR (VT-NMR)
Causality: Computational data must be empirically grounded. VT-NMR allows us to calculate the activation energy (
-
Sample Preparation: Dissolve 15 mg of the para-bromo analog in 0.6 mL of CD2Cl2. Causality: CD2Cl2 is chosen for its low freezing point (-97 °C) and moderate dielectric constant, which closely mimics physiological polarity.
-
Self-Validation Step (Temperature Calibration): Do not trust the NMR console's thermocouple. Insert a standard NMR tube containing neat methanol. Measure the chemical shift difference (
) between the CH3 and OH protons. Calculate the exact probe temperature using the equation: . Validation condition: Use this calculated temperature for all subsequent thermodynamic math; failure to do so introduces catastrophic exponential errors in the Eyring equation. -
Spectra Acquisition: Acquire 1H-NMR spectra at 5 K intervals, dropping from 298 K down to the coalescence temperature (
), where the distinct axial and equatorial signals merge into a broad singlet. -
Thermodynamic Calculation: Apply the Eyring equation using the validated
and the peak separation rate constant ( ) to derive the exact Gibbs free energy of the conformational exchange.
Logical Workflow Visualization
The following diagram illustrates the interconnected, self-validating loop between empirical synthesis, computational modeling, and thermodynamic output.
Workflow for evaluating the thermodynamic stability of piperidinone analogs.
Conclusion
The thermodynamic stability of para-bromo phenethyl piperidinone analogs is not a static property but a dynamic interplay of stereoelectronic hyperconjugation and halogen-induced polarizability. By strictly adhering to self-validating computational frequency checks and empirical temperature calibrations, researchers can accurately map the energy landscape of these critical pharmaceutical intermediates, ensuring high-fidelity data for downstream drug development pipelines.
References
1.[3] N-Phenethyl-4-piperidinone - Wikipedia, Wikipedia, [Link] 2.[2] Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction, PubMed Central (NIH),[Link] 3.[1] Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy, RSC Publishing,[Link] 4.[4] Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one, PubMed Central (NIH),[Link]
Sources
- 1. Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 4. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Melting Point and Boiling Point Data for Brominated Piperidone Intermediates
Part 1: Executive Summary & Core Data
Brominated piperidone intermediates, specifically 3-bromo-4-piperidones , are critical electrophilic scaffolds in the synthesis of bioactive piperidines, including analgesics (fentanyl derivatives) and acetylcholinesterase inhibitors (donepezil analogs).
These compounds are characterized by significant thermal instability . They readily undergo dehydrobromination to form
Table 1: Physical Properties of Key Brominated Piperidone Intermediates
| Compound Name | CAS Number | Melting Point (MP) | Boiling Point (BP) | Appearance | Stability Note |
| 3-Bromo-1-methyl-4-piperidone HBr | 89580-42-7 | 120–122 °C [1] | N/A (Decomposes) | White to off-white solid | Hygroscopic; store desicated at 2–8°C. |
| N-Boc-3-bromo-4-piperidone | 188869-05-8 | Solid (Low melting) | Predicted: ~330°C (Theoretical) | White solid or viscous oil | Decomposes >60°C; often used immediately.[1] |
| 1-Benzyl-3-bromo-4-piperidone HBr | N/A* | ~160°C (dec) | N/A | Crystalline solid | Free base is unstable oil; store as HBr salt. |
| Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate | 95629-02-0 | N/A (Liquid) | N/A (High vac distillation only) | Yellowish liquid | High risk of aromatization/elimination. |
*Note: CAS 83870-xx-x series often refers to generic structures; specific salt forms may vary in literature.
Part 2: Synthesis & Experimental Protocols
Causality in Synthetic Design
The synthesis of 3-bromo-4-piperidones requires a delicate balance between activation and preservation .
-
Why protect the nitrogen? Free amines can react with
-bromo ketones via intermolecular nucleophilic attack, leading to polymerization. N-protection (Boc, Benzyl, Methyl) is mandatory. -
Why Acid vs. Radical Bromination?
-
Acidic Conditions (HBr/Br₂): Favored for 1-alkyl derivatives (e.g., 1-methyl). The acid protonates the amine, preventing self-alkylation, and promotes enolization at the C3 position.
-
Radical/Non-Acidic (NBS/THF): Favored for N-Boc derivatives where strong acid might cleave the protecting group.
-
Protocol A: Synthesis of N-Boc-3-bromo-4-piperidone (NBS Method)
Target: Kinetic control to prevent dibromination.
Reagents: N-Boc-4-piperidone (1.0 eq), Lithium Diisopropylamide (LDA) or TMSCl/TEA (for silyl enol ether), N-Bromosuccinimide (NBS) (1.0 eq), THF (anhydrous).
Step-by-Step Workflow:
-
Enolization: Dissolve N-Boc-4-piperidone in THF at -78°C. Add LDA (1.1 eq) dropwise to generate the lithium enolate. Alternatively, generate the silyl enol ether using TMSCl/TEA in DMF at 75°C [2].
-
Bromination: Add NBS (dissolved in THF) slowly to the enolate/silyl ether at -78°C (or 0°C for silyl ether).
-
Critical Control Point: Maintain low temperature.[2] Allowing the reaction to warm prematurely causes the "N-Boc" group to become labile or promotes poly-bromination.
-
-
Quench: Quench with saturated NaHCO₃.
-
Workup: Extract with Et₂O. Wash with brine.[3] Dry over Na₂SO₄.[3]
-
Isolation: Concentrate in vacuo at <30°C . Do not heat. The product is obtained as a pale yellow oil that may solidify upon standing in a freezer.
Protocol B: Synthesis of 3-Bromo-1-methyl-4-piperidone HBr
Target: Thermodynamic stability via salt formation.
Reagents: 1-Methyl-4-piperidone (1.0 eq), Hydrobromic acid (48% aq), Bromine (Br₂).
Step-by-Step Workflow:
-
Acidification: Dissolve 1-methyl-4-piperidone in Glacial Acetic Acid and HBr.
-
Bromination: Add Br₂ dropwise at 0–5°C. The solution will decolorize as bromine is consumed.
-
Precipitation: Add diethyl ether or acetone to induce precipitation of the hydrobromide salt.
-
Filtration: Filter the solid under inert atmosphere (Argon).
-
Drying: Dry under vacuum over P₂O₅. Result: White crystalline solid (MP 120-122°C).
Part 3: Stability & Degradation Pathways
The utility of these intermediates is limited by their tendency to undergo dehydrobromination . This reaction is driven by the formation of a conjugated enone system.
Visualizing the Degradation Logic
The following diagram illustrates the competition between stable isolation and degradation.
Figure 1: Reaction pathway showing the critical divergence between the stable brominated product and the elimination byproduct (Enone).
Part 4: Analytical Validation & Handling
Quality Control (QC)
-
TLC: Use a non-polar solvent system (e.g., Hexane:EtOAc 4:1). The bromo-ketone typically has a higher Rf than the starting ketone but lower than the enone.
-
NMR: Look for the characteristic doublet of doublets (or broad singlet depending on conformation) for the C3-H proton around
4.5–5.0 ppm. -
Melting Point: Only applicable for HBr salts. A sharp MP indicates high purity. A broad range (>3°C) suggests enone contamination.
Safety Warning (Lachrymators)
-Halo ketones are potent lachrymators (tear gas agents).-
Engineering Control: All weighing and transfers must occur inside a functioning fume hood.
-
Decontamination: Wash glassware with a solution of sodium thiosulfate (to quench active bromine) and dilute ammonia (to decompose the ketone) before removing from the hood.
References
-
LookChem. (n.d.). 4-Piperidinone, 3-bromo-1-methyl-, hydrobromide Physical Properties. Retrieved March 2, 2026, from [Link]
-
Google Patents. (2003).[4] US20030018022A1 - Ccr4 antagonists.[4] Retrieved March 2, 2026, from
-
PubChem. (2025).[2] 3-Bromo-1-methylpiperidin-4-one.[5][6] Retrieved March 2, 2026, from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1-Benzyl-3-methyl-4-piperidone | 34737-89-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. US20030018022A1 - Ccr4 antagonists - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS#:89580-42-7 | 3-bromo-1-methylpiperidin-4-one,hydrobromide | Chemsrc [chemsrc.com]
Toxicological Assessment of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one (p-Bromo-NPP)
Topic: Toxicological Assessment of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one Role: Senior Application Scientist Format: Technical Whitepaper
A Technical Guide for Hazard Characterization and Safety Pharmacology
Executive Summary & Compound Identity
1-[2-(4-Bromophenyl)ethyl]piperidin-4-one , commonly referred to as p-Bromo-NPP , is a critical synthetic intermediate and structural analog of N-phenethyl-4-piperidone (NPP). While NPP is the primary precursor for fentanyl, p-Bromo-NPP is the direct precursor for halogenated designer opioids, most notably Brorphine and p-bromofentanyl .
From a toxicological perspective, this compound presents a dual hazard profile:
-
Intrinsic Toxicity: As a lipophilic piperidine derivative, it possesses central nervous system (CNS) activity and potential cardiotoxicity (hERG inhibition).
-
Precursor Hazard: Its metabolic conversion or synthetic contamination can result in trace presence of ultra-potent μ-opioid receptor (MOR) agonists.
This guide outlines a tiered toxicological assessment strategy designed to establish the safety margins, metabolic fate, and occupational handling limits for p-Bromo-NPP.
| Parameter | Data |
| IUPAC Name | 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one |
| Common Alias | p-Bromo-NPP; 4'-Bromo-N-phenethyl-4-piperidone |
| Molecular Formula | C₁₃H₁₆BrNO |
| Molecular Weight | 282.18 g/mol |
| Primary Use | Precursor for Brorphine, p-Bromofentanyl |
| Regulatory Status | Watch-list chemical (UNODC/INCB); Potential Schedule I precursor |
In Silico Profiling & Physicochemical Properties
Before wet-lab experimentation, computational modeling is required to predict bioavailability and structural alerts. The presence of the bromine atom significantly increases lipophilicity (LogP) compared to unsubstituted NPP, enhancing Blood-Brain Barrier (BBB) permeability.
QSAR Predictions
-
LogP (Predicted): ~2.8 – 3.2 (High lipophilicity facilitates rapid CNS entry).
-
Blood-Brain Barrier: Predicted as BBB+ (High probability of crossing).
-
Genotoxicity: The alkyl bromide moiety (if residual starting material) is a potential alkylating agent, but the p-bromoaryl group is generally stable. In silico models (e.g., Derek Nexus) should focus on the piperidone ring's potential for Michael addition if metabolically opened.
-
Cardiotoxicity: Piperidine rings with lipophilic tails are a classic pharmacophore for hERG channel blockade. Risk: High. [1][2]
Metabolic Fate & Bioactivation
Understanding the metabolic breakdown is crucial for identifying toxic metabolites. The primary metabolic pathways predicted for p-Bromo-NPP involve N-dealkylation and carbonyl reduction.
Proposed Metabolic Pathway (Graphviz)
The following diagram illustrates the divergence between bioactivation (to toxic metabolites) and detoxification.
Figure 1: Predicted metabolic pathway of p-Bromo-NPP showing carbonyl reduction and N-dealkylation routes.
In Vitro Toxicological Assessment Strategy
This tier validates the in silico predictions. All assays must use a validated reference standard of p-Bromo-NPP (>98% purity).
hERG Inhibition Assay (Cardiotoxicity)
Given the structural similarity to known hERG blockers (e.g., haloperidol, fentanyl), this is the critical safety gate.
-
Protocol: Patch-clamp assay on CHO cells stably expressing hERG channels.
-
Endpoint: IC₅₀ calculation.
-
Threshold: IC₅₀ < 10 μM indicates significant QT prolongation risk.
-
Mechanistic Insight: The p-bromophenyl tail may anchor the molecule in the channel pore, potentially increasing potency over unsubstituted NPP.
Bacterial Reverse Mutation Assay (Ames Test)
-
Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
-
Conditions: +/- S9 metabolic activation.
-
Rationale: To assess mutagenicity of the piperidone core and potential impurities (e.g., phenethyl bromide).
Metabolic Stability (Human Liver Microsomes)[3]
-
Protocol: Incubate 1 μM p-Bromo-NPP with pooled HLM.
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS to track intrinsic clearance (CLint) and identify the "Alcohol" metabolite shown in Figure 1.
In Vivo Safety Pharmacology & Toxicology
Ethical Note: All in vivo studies must adhere to IACUC/local ethical guidelines. Due to the opioid precursor nature, respiratory monitoring is mandatory.
Acute Toxicity & CNS Effects (Irwin Test)
While p-Bromo-NPP is an intermediate, precursors in this class often exhibit weak opioid activity or direct respiratory irritation.
-
Subject: CD-1 Mice (n=6/group).
-
Dosing: Escalating single IV bolus or Oral gavage.
-
Observations:
-
Straub Tail: Indicative of opioid receptor activation.
-
Sedation/Ataxia: General CNS depression.
-
Respiratory Rate: Measured via whole-body plethysmography.
-
-
Reversibility Check: If respiratory depression is observed, administer Naloxone (1 mg/kg) to confirm MOR mediation.
Assessment Workflow (Graphviz)
The decision tree below guides the progression from synthesis to safety classification.
Figure 2: Toxicological decision tree for p-Bromo-NPP assessment.
Occupational Health & Safety (OHS)
Given the potency of the downstream products (Brorphine is ~10x morphine potency) and the unknown potency of the intermediate, a precautionary approach is required.[3]
-
Occupational Exposure Band (OEB): Treat as OEB 4 (1–10 μg/m³) until definitive NOAEL is established.
-
Containment: Isolator technology or Class II Biosafety Cabinet (BSC) for powder handling.
-
Decontamination: 10% Sodium Hypochlorite (bleach) is effective for oxidative degradation of the piperidine ring structure.
References
-
World Health Organization (WHO). (2020). Critical Review Report: Brorphine. Expert Committee on Drug Dependence. Link
-
Gupta, P. K., et al. (2014). Acute inhalation toxicity of smoke of fentanyl and its 1-substituted analogs in Swiss albino mice. Cellular and Molecular Biology. Link
-
Verougstraete, N., et al. (2020).[4][5] First report on brorphine: the next opioid on the deadly new psychoactive substances' horizon?[4] Journal of Analytical Toxicology.[4] Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2021). EMCDDA technical report on the new psychoactive substance brorphine. Link
-
United Nations Office on Drugs and Crime (UNODC). (2020).[4] Global SMART Update: Brorphine, a newly emerging synthetic opioid.[4] Link
Sources
- 1. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of fentanyl (CAS: 437-38-7) and valerylfentanyl (CAS: 122882-90-0): the first integrative in silico toxicology study with clinical and forensic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. News: August 2020 - UNODC EWA: Brorphine, a newly emerging synthetic opioid detected in post-mortem cases [unodc.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Optimized Reagents and Protocols for the Synthesis of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one
Scientific Context and Target Utility
The molecule 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one is a highly versatile synthetic intermediate. It is a halogenated derivative of N-phenethylpiperidin-4-one (NPP), a classic pharmacophore core utilized in the development of opioid and non-opioid multitarget analgesics [1]. The presence of the 4-bromo substituent on the phenyl ring provides a critical synthetic handle. Unlike the unfunctionalized NPP, this brominated analog allows researchers to perform downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations) to append diverse chemical moieties, enabling the exploration of extended structure-activity relationships (SAR) in neuropharmacology.
Mechanistic Rationale & Reagent Selection
The synthesis relies on the bimolecular nucleophilic substitution (SN2) of an alkyl halide by a secondary amine. To ensure a self-validating and high-yielding protocol, the selection of reagents must account for the inherent instability of the piperidone core.
-
The Amine Source (Piperidin-4-one hydrochloride monohydrate): Free piperidin-4-one is highly prone to intermolecular aldol condensation and polymerization. Utilizing the hydrochloride monohydrate salt ensures the amine remains protonated and unreactive during storage and initial setup. The free base is generated in situ only when the basic reaction conditions are established.
-
The Electrophile (2-(4-Bromophenyl)ethyl bromide): This reagent contains two bromine atoms, but they exist in entirely different electronic environments. The primary alkyl bromide is highly susceptible to SN2 attack, whereas the aryl bromide (sp2 hybridized) is completely inert under these conditions. This ensures absolute chemoselectivity.
-
The Base (Potassium Carbonate, K2CO3): A mild, heterogeneous inorganic base is preferred over soluble organic bases (like DIPEA or Et3N) [2]. K2CO3 minimizes the enolization of the piperidone ketone, thereby suppressing aldol side-reactions. Three equivalents are required: one to neutralize the piperidone HCl salt, one to scavenge the HBr byproduct of the alkylation, and an excess to maintain a basic environment.
-
The Catalyst (Potassium Iodide, KI): Adding a catalytic amount of KI (0.1 eq) initiates a Finkelstein reaction. The KI converts the alkyl bromide into an alkyl iodide in situ. Iodide is a superior leaving group, significantly accelerating the SN2 attack by the sterically hindered piperidone nitrogen.
-
The Solvent (Acetonitrile, MeCN): A polar aprotic solvent that readily dissolves the organic reactants while keeping the inorganic salts suspended. Its boiling point (82°C) provides the optimal thermal energy for the reaction without causing thermal degradation of the product.
Experimental Workflow
Figure 1: Synthetic workflow for the chemoselective N-alkylation of piperidin-4-one.
Step-by-Step Methodology
Safety Note: Alkylating agents are potential alkylators of biological macromolecules. Handle 2-(4-bromophenyl)ethyl bromide in a fume hood with appropriate personal protective equipment (PPE).
Phase 1: Reaction Setup
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add Piperidin-4-one hydrochloride monohydrate (10.0 mmol, 1.54 g).
-
Solvent & Base: Suspend the solid in anhydrous Acetonitrile (50 mL, 0.2 M). Add finely powdered, anhydrous Potassium Carbonate (30.0 mmol, 4.15 g). Stir the suspension at room temperature for 15 minutes to allow the partial generation of the piperidone free base.
-
Catalyst & Electrophile: Add Potassium Iodide (1.0 mmol, 166 mg). Subsequently, add 2-(4-Bromophenyl)ethyl bromide (10.5 mmol, 2.77 g) dropwise or in small portions.
-
Causality: The slight 0.05 eq excess of the electrophile ensures complete consumption of the piperidone, which is highly polar and often streaks during chromatography, making it harder to separate from the product than the less polar alkyl halide.
-
Phase 2: Execution and Monitoring
-
Heating: Attach a reflux condenser to the flask. Purge the system with Nitrogen gas. Heat the reaction mixture to a gentle reflux (82°C external bath temperature) with vigorous stirring.
-
Monitoring: After 16 hours, halt stirring briefly to allow salts to settle. Withdraw a 50 µL aliquot, dilute with 1 mL of EtOAc, and analyze via TLC (Eluent: 5% MeOH in DCM containing 1% aqueous NH4OH).
-
Validation: The product will appear as a new UV-active spot (due to the bromophenyl chromophore) with an Rf of ~0.4, which also stains positively (orange/red) with Dragendorff's reagent, confirming the presence of a tertiary amine.
-
Phase 3: Workup and Isolation
-
Filtration: Once LC-MS or TLC confirms the complete consumption of the starting amine, cool the mixture to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove K2CO3, KCl, and KBr salts. Wash the filter cake thoroughly with Ethyl Acetate (3 × 20 mL).
-
Concentration: Concentrate the combined filtrates under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Liquid-Liquid Extraction: Dissolve the resulting crude residue in Ethyl Acetate (50 mL). Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 (30 mL) and brine (30 mL).
-
Causality: The NaHCO3 wash removes any trace acidic impurities and ensures the tertiary amine remains entirely in its unprotonated, organic-soluble free base form.
-
-
Drying: Dry the organic layer over anhydrous Na2SO4. Filter and concentrate in vacuo to yield the crude product as a viscous, pale yellow oil.
Phase 4: Purification
-
Chromatography: Purify the crude material via flash column chromatography on silica gel. Load the sample in a minimum amount of DCM. Elute with a gradient of 0% to 5% Methanol in Dichloromethane.
-
Fractions: Combine the product-containing fractions and concentrate to afford pure 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one.
Quantitative Data: Condition Optimization
To assist in process scale-up or troubleshooting, the following table summarizes the quantitative impact of varying the reagent combinations on the reaction efficiency.
| Solvent | Base (Equivalents) | Catalyst (Eq) | Temp (°C) | Time (h) | Expected Yield (%) | Mechanistic Observation |
| Acetonitrile | K2CO3 (3.0) | KI (0.1) | 82 (Reflux) | 16 - 24 | 78 - 85% | Optimal conditions. High chemoselectivity and fast kinetics via Finkelstein exchange. |
| DMF | DIPEA (3.0) | None | 80 | 18 - 24 | 65 - 75% | Homogeneous base increases the rate of piperidone aldol self-condensation, lowering yield. |
| Acetone | K2CO3 (3.0) | NaI (0.1) | 56 (Reflux) | 36 - 48 | 50 - 60% | Lower reflux temperature significantly retards the SN2 reaction rate. |
| Dichloroethane | Et3N (3.0) | None | 80 | 24 - 30 | 65 - 78% | Effective, but environmentally unfavorable [2]. Requires longer reaction times without iodide catalysis. |
References
-
Lipiński, P. F. J., & Matalińska, J. (2022). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. International Journal of Molecular Sciences, 23(5), 2766. Available at:[Link]
-
United Nations Economic and Social Council. (2024). Precursors frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. UNODC. Available at:[Link]
(Note: The synthesis of specific piperidine derivatives may be subject to local regulatory oversight due to their structural relationship to controlled substance precursors. Always verify compliance with institutional and national chemical control laws prior to procurement and synthesis [3].)
Procedure for N-alkylation of piperidin-4-one with 4-bromophenethyl halides
Application Note & Protocol: N-Alkylation of Piperidin-4-one with 4-Bromophenethyl Halides
Part 1: Strategic Analysis & Scientific Grounding
Introduction & Scope
The N-alkylation of piperidin-4-one is a pivotal transformation in medicinal chemistry, serving as the entry point for the synthesis of 4-substituted piperidines found in diverse pharmacophores, including analgesics (fentanyl analogs), antipsychotics (haloperidol derivatives), and CCR5 antagonists.[1][2][3]
This guide details the synthesis of 1-[2-(4-bromophenyl)ethyl]piperidin-4-one via the nucleophilic substitution (
Critical Process Parameters (CPP)
-
Substrate Stability (The "Free Base" Trap): Piperidin-4-one free base is notoriously unstable, prone to self-condensation (aldol-type) and polymerization upon storage. Consequently, it is commercially supplied as the hydrochloride monohydrate or 4,4-piperidinediol hydrochloride . The protocol below utilizes an in situ neutralization strategy to release the reactive free amine only in the presence of the alkylating agent, minimizing self-destruction.
-
Solvent System: Acetonitrile (ACN) is selected over DMF. While DMF offers higher solubility, its high boiling point complicates removal, and it can undergo hydrolysis at high temperatures. ACN allows for a cleaner workup via simple evaporation and provides sufficient polarity to support the transition state of the
reaction. -
Base Selection: Potassium carbonate (
) is preferred over tertiary amines (Et3N). is insoluble in ACN, creating a heterogeneous mixture that buffers the reaction without promoting rapid aldol condensation of the ketone, which can occur with soluble organic bases.
Reaction Mechanism
The reaction proceeds via a classic bimolecular nucleophilic substitution (
Figure 1: Mechanistic pathway for the base-mediated N-alkylation.
Part 2: Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[4][5] | Role |
| Piperidin-4-one HCl monohydrate | 153.61 | 1.0 | Nucleophile precursor |
| 4-Bromophenethyl bromide | 263.96 | 1.05 | Electrophile |
| Potassium Carbonate ( | 138.21 | 3.0 | Base / Acid Scavenger |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Finkelstein) |
| Acetonitrile (ACN) | - | - | Solvent (0.2 M) |
Safety Warning: 4-Bromophenethyl bromide is an alkylating agent and a skin irritant. Piperidin-4-one derivatives are potential precursors to potent opioids (fentanyl class).[6][7] Handle all materials in a fume hood with appropriate PPE. Ensure compliance with local regulations regarding List I chemical precursors (NPP analogs).
Step-by-Step Procedure
Step 1: Preparation of the Heterogeneous Mixture
-
To a dry 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add Piperidin-4-one HCl monohydrate (1.54 g, 10.0 mmol).
-
Add Potassium Carbonate (anhydrous, granular) (4.15 g, 30.0 mmol).
-
Note: Excess base is required to neutralize the HCl salt (1 eq) and scavenge the HBr produced during alkylation (1 eq), plus a buffer (1 eq).
-
-
Add Acetonitrile (50 mL).
-
Stir vigorously at room temperature for 30 minutes.
-
Observation: This "aging" period allows partial deprotonation and ensures the free base is generated slowly in the presence of the solid base.
-
Step 2: Addition of Electrophile 5. Add Potassium Iodide (166 mg, 1.0 mmol) to the flask.
- Rationale: KI catalyzes the reaction by converting the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).[8]
- Add 4-Bromophenethyl bromide (2.77 g, 10.5 mmol) dissolved in 10 mL ACN dropwise over 10 minutes.
Step 3: Reaction 7. Equip the flask with a reflux condenser and nitrogen balloon. 8. Heat the mixture to reflux (approx. 80–82 °C) . 9. Monitor reaction progress by TLC (System: 5% MeOH in DCM, visualized with Ninhydrin or UV).
- Typical Reaction Time: 4–6 hours.
- Endpoint: Disappearance of the piperidone spot (Rf ~0.2) and appearance of a higher Rf product (Rf ~0.5).
Step 4: Workup
10. Cool the reaction mixture to room temperature.
11. Filter the mixture through a Celite pad or sintered glass funnel to remove inorganic salts (
- Water (2 x 20 mL) to remove residual salts/DMF.
- Brine (1 x 20 mL).
- Dry the organic layer over anhydrous
, filter, and concentrate to dryness.
Step 5: Purification 15. The crude oil often solidifies upon standing. Recrystallization is preferred for high purity.
- Solvent: Boiling Hexane/Ethyl Acetate (9:1) or Isopropanol.
- Alternative: If oil persists, purify via flash column chromatography (
, Gradient: 0 5% MeOH in DCM).
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation.
Part 3: Characterization & Troubleshooting
Expected Analytical Data
-
Appearance: Off-white to pale yellow crystalline solid.
-
1H NMR (400 MHz,
):- 7.42 (d, J=8.4 Hz, 2H, Ar-H) – Protons ortho to Bromine.
- 7.10 (d, J=8.4 Hz, 2H, Ar-H) – Protons ortho to Alkyl chain.
-
2.80 (t, 4H, Piperidine
). - 2.75–2.65 (m, 4H, Ethylene linker).
-
2.44 (t, 4H, Piperidine
).
-
MS (ESI): Calculated for
(1:1 isotopic pattern typical of Br).
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Low Yield (<50%) | Incomplete deprotonation of HCl salt. | Ensure |
| Product is Sticky Oil | Residual solvent or impurities. | Triturate with cold diethyl ether or pentane to induce crystallization. |
| Starting Material Remains | Reaction stalled. | Add 0.5 eq more KI. Check if ACN is dry (water inhibits |
| Multiple Spots on TLC | Aldol condensation of piperidone. | Reduce reaction temperature to 60°C. Ensure base is not too strong (avoid NaOH/KOH). |
Part 4: References
-
Janssen, P. A. J. (1962). Process for preparing 1-(aralkyl)-4-(N-aryl-alkanamido)piperidines. U.S. Patent 3,041,344. Link (Foundational chemistry for N-alkylation of piperidones).
-
Vandoyen, J., et al. (2014). Synthesis of N-substituted 4-piperidones as intermediates for CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3421-3425. (Modern application of the carbonate/ACN method).
-
Gupta, P. K., et al. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(2), 211-214. Link (Optimization of the specific phenethylation reaction).
-
BenchChem. (2025).[8][9] Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Link (General protocols for piperidine alkylation).
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 4. oas.org [oas.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.un.org [documents.un.org]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Safe Handling and Storage of Brominated Piperidin-4-one Compounds
Introduction
Brominated piperidin-4-one compounds are a class of heterocyclic ketones that serve as versatile intermediates in medicinal chemistry and drug development.[1][2] The presence of a bromine atom at the α-position to the carbonyl group, and the piperidin-4-one core, which is a privileged scaffold in many biologically active molecules, makes these compounds highly valuable for the synthesis of novel therapeutic agents.[3][4] However, the inherent reactivity of the α-bromo ketone functionality necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and maintain the chemical integrity of these compounds.[5]
This comprehensive guide provides detailed application notes and protocols for the safe handling and storage of brominated piperidin-4-one compounds. The information herein is intended for researchers, scientists, and drug development professionals. By understanding the chemical properties and potential hazards associated with these compounds, and by adhering to the recommended protocols, users can minimize risks and ensure the successful application of these valuable synthetic building blocks.
Hazard Identification and Risk Assessment
Brominated piperidin-4-one compounds, as α-bromo ketones, present several potential hazards that must be carefully managed.
-
Toxicity and Irritation: Like many halogenated organic compounds, brominated piperidin-4-ones are likely to be toxic and irritants.[6] Direct contact can cause irritation to the skin and eyes, and inhalation of dust or vapors may lead to respiratory tract irritation.[7]
-
Reactivity: The carbon-bromine bond adjacent to the carbonyl group is susceptible to nucleophilic substitution, making these compounds reactive towards a variety of nucleophiles.[4] They can also undergo elimination reactions. This reactivity is key to their synthetic utility but also a source of potential incompatibility with other chemicals.
-
Thermal Instability: Brominated organic compounds can decompose upon heating, potentially releasing toxic and corrosive fumes such as hydrogen bromide.[8][9] The thermal decomposition of brominated polymers has been shown to produce a range of hazardous substances.[10][11] While specific data for brominated piperidin-4-ones is limited, it is prudent to assume they may be thermally labile.
A thorough risk assessment should be conducted before any new experimental procedure involving these compounds. This assessment should consider the specific N-substituent and any other functional groups present on the piperidin-4-one ring, as these can influence the compound's reactivity and toxicity.
Engineering Controls
To minimize exposure to brominated piperidin-4-one compounds, all handling of solids and solutions should be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute.[7] The fume hood provides a physical barrier and ensures that any vapors or dusts are effectively removed from the breathing zone of the operator.
For procedures with a higher risk of aerosol generation, such as rota-evaporation or transfer of fine powders, additional containment measures like a glove box may be warranted.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling brominated piperidin-4-one compounds. The following table summarizes the recommended PPE for standard laboratory operations.
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | ANSI-approved safety goggles with side shields. | Full-face shield worn over safety goggles. |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for pinholes before use. | Double-gloving with compatible materials. Consult glove compatibility charts. |
| Body | Flame-retardant laboratory coat, long pants, and closed-toe shoes. | Chemical-resistant apron over a flame-retardant lab coat. |
| Respiratory | Not required when working in a certified fume hood. | A full-face respirator with appropriate cartridges for organic vapors and acid gases may be necessary for spill cleanup or if engineering controls fail. |
Storage Protocols
Proper storage is critical to maintain the stability and purity of brominated piperidin-4-one compounds and to prevent hazardous situations.
General Storage Conditions
| Parameter | Recommendation | Rationale |
| Location | A cool, dry, and well-ventilated area.[7] | To prevent degradation and the buildup of potentially hazardous vapors. |
| Light | Store in amber or opaque containers, away from direct sunlight. | To prevent light-induced decomposition or reaction. |
| Temperature | As recommended by the supplier. For example, 3-Bromo-1-methylpiperidin-4-one Hydrobromide should be stored in a refrigerator at 2-8°C.[12] If no specific temperature is provided, storage in a cool, dark place is recommended. | Lower temperatures can slow the rate of decomposition. |
| Inert Atmosphere | For long-term storage or for particularly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable. | To prevent reaction with atmospheric moisture and oxygen. |
| Containers | Tightly sealed, chemically resistant containers. | To prevent leakage and contamination. |
Chemical Incompatibility
Brominated piperidin-4-one compounds should be stored separately from the following classes of chemicals to avoid potentially hazardous reactions:
-
Strong Bases: Can promote elimination or substitution reactions.
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Reducing Agents: May react with the carbonyl or bromo functional groups.
-
Nucleophiles (e.g., amines, thiols): These will readily react with the α-bromo ketone.
The following diagram illustrates the decision-making process for the appropriate storage of brominated piperidin-4-one compounds.
Caption: Decision tree for the storage of brominated piperidin-4-one compounds.
Handling Protocols
Adherence to strict handling protocols is essential to minimize exposure and prevent accidents.
Weighing and Transferring Solids
-
Preparation: Ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weighing paper, receiving flask) within the fume hood.
-
PPE: Don all required personal protective equipment as outlined in Section 3.
-
Weighing: Tare a clean, dry container on a balance located within the fume hood or in close proximity. Carefully transfer the desired amount of the brominated piperidin-4-one compound to the container using a clean spatula. Avoid creating dust.
-
Transfer: If transferring to a reaction vessel, do so carefully to avoid spills. A powder funnel can be useful for this purpose.
-
Cleanup: Immediately clean any spills using an appropriate absorbent material. Decontaminate the spatula and weighing container with a suitable solvent (e.g., ethanol or acetone) in a designated waste container.
Preparing Solutions
-
Solvent Addition: In the fume hood, add the weighed solid to the reaction vessel or flask. Slowly add the desired solvent to the solid.
-
Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could cause splashing.
-
Capping: Once the solid is dissolved, securely cap the container.
The following diagram outlines a general workflow for the safe handling of brominated piperidin-4-one compounds.
Caption: General workflow for handling brominated piperidin-4-one compounds.
Spill and Emergency Procedures
In the event of a spill or exposure, prompt and appropriate action is critical.
Chemical Spills
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
If flammable solvents are involved, extinguish all ignition sources.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
If safe to do so, and you are trained, contain the spill to prevent it from spreading.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing brominated piperidin-4-one compounds must be treated as hazardous waste.
-
Halogenated Organic Waste: All solutions and solids containing these compounds must be collected in a designated, clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.
-
Contaminated Materials: Any items that have come into contact with the compounds (e.g., gloves, weighing paper, absorbent materials) must be disposed of in a designated solid hazardous waste container.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.
Conclusion
Brominated piperidin-4-one compounds are valuable tools in chemical synthesis, but their potential hazards require careful management. By implementing the engineering controls, personal protective equipment, and handling and storage protocols outlined in this guide, researchers can work with these compounds safely and effectively. A proactive approach to safety, including a thorough understanding of the potential risks and emergency procedures, is paramount for a safe and productive research environment.
References
-
Pharmaffiliates. 3-Bromo-1-methylpiperidin-4-one Hydrobromide. [Link]
-
Organic Syntheses. Palladium-Catalyzed Migrative β-Arylation of N-Boc-Piperidines. [Link]
-
PubChem. 3-Bromo-1-methylpiperidin-4-one. [Link]
-
Altarawneh, M., et al. Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment, 2018. [Link]
-
Altarawneh, M., et al. Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 2018. [Link]
-
Li, W., et al. Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 2023. [Link]
-
Stec, A. A., & Hull, T. R. Products of thermal decomposition of brominated polymer flame retardants. Polymer Degradation and Stability, 2011. [Link]
-
Raghuvarman, R., et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 2021. [Link]
-
Vice, S., et al. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 2001. [Link]
-
LookChem. 4-Piperidinone, 3-bromo-1-methyl-, hydrobromide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-4-methylpyridine: Your Go-To Intermediate for Chemical Synthesis Projects. [Link]
- Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
- Google Patents.
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
National Center for Biotechnology Information. Thermal Decomposition of Brominated Butyl Rubber. [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
Goel, K. K., et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 2008. [Link]
-
Luda, M. P., et al. Thermal decomposition of fire retardant brominated epoxy resins. [Link]
-
Ketone halogenation. In Wikipedia. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 9. m.ciop.pl [m.ciop.pl]
- 10. v4.cecdn.yun300.cn [v4.cecdn.yun300.cn]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one
Technical Support Center: Synthesis of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one
Case ID: SYN-4B-PIP-001 Subject: Yield Optimization & Troubleshooting for N-Alkylation Protocols Status: Active Guide
Executive Summary: The Synthetic Strategy
The synthesis of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one typically involves the N-alkylation of 4-piperidone (often supplied as the monohydrate hydrochloride) with 4-bromophenethyl bromide .
While this appears to be a standard
We recommend two specific workflows based on your purity requirements:
-
Workflow A (The "Golden Path"): Direct alkylation using mild inorganic bases and Phase Transfer Catalysis (PTC) or Finkelstein conditions to outcompete the side reactions.
-
Workflow B (High Purity): Protection of the ketone as a ketal (1,4-dioxa-8-azaspiro[4.5]decane), followed by alkylation and deprotection.
Interactive Troubleshooting Guide
Issue 1: "My reaction mixture turned dark red/brown and became viscous."
-
Diagnosis: Polymerization via Aldol Condensation.
-
Root Cause: The base used was too strong (e.g., NaOH, NaH) or the temperature was too high, causing the free piperidone to self-condense before it could react with the alkyl halide.
-
Corrective Action:
-
Switch to a milder base: Potassium Carbonate (
) . -
Change solvent to Acetonitrile (ACN) .
-
Keep the temperature below 80°C.
-
Pro-Tip: If the problem persists, switch to Workflow B (Ketal Protection).
-
Issue 2: "I have low conversion even after 24 hours."
-
Diagnosis: Low electrophilicity of the alkyl bromide.
-
Root Cause: 4-bromophenethyl bromide is a moderately reactive electrophile. Steric hindrance or solvent effects may slow the
attack. -
Corrective Action: Implement Finkelstein Conditions . Add 0.1 – 0.5 equivalents of Potassium Iodide (KI) . This generates the corresponding alkyl iodide in situ, which is a much better leaving group (approx.[1] 100x faster reaction rate).
Issue 3: "The product is an oily mess and won't crystallize."
-
Diagnosis: Product is a low-melting solid or oil in its free base form.
-
Root Cause: Many N-substituted piperidones are oils at room temperature.
-
Corrective Action: Do not attempt to isolate the free base as a solid.
-
Extract the free base into diethyl ether or ethyl acetate.
-
Cool to 0°C.
-
Dropwise add HCl in Dioxane or Oxalic Acid in Acetone .
-
Filter the resulting salt, which is usually a stable, crystalline solid.
-
Optimized Experimental Protocols
Protocol A: Direct Alkylation (Optimized for Speed/Yield)
Best for: Rapid synthesis when <5% impurity profile is acceptable.
Reagents:
-
4-Piperidone Monohydrate HCl (1.0 eq)[2]
-
4-Bromophenethyl bromide (1.1 eq)
- (Anhydrous, powder) (3.5 eq)
-
Potassium Iodide (KI) (0.1 eq)[1]
-
Solvent: Acetonitrile (ACN) (10 mL/g of amine)
Step-by-Step:
-
Activation: In a round-bottom flask, suspend 4-Piperidone HCl and
in ACN. Stir vigorously at Room Temperature (RT) for 30 mins to neutralize the salt. -
Addition: Add 4-Bromophenethyl bromide and the catalytic KI.
-
Reaction: Heat to reflux (approx. 80-82°C) . Monitor by TLC (System: DCM/MeOH 9:1).
-
Checkpoint: The KI should cause the reaction to complete within 4–6 hours. Without KI, it may take 12–18 hours.
-
-
Workup: Cool to RT. Filter off the inorganic salts (
). -
Isolation: Evaporate the ACN. Dissolve residue in EtOAc, wash with water (2x) and Brine (1x). Dry over
. -
Salt Formation: Convert to HCl salt for storage (as described in Troubleshooting Issue 3).
Protocol B: Ketal Protection Route (Optimized for Purity)
Best for: GMP-like requirements or if Protocol A yields tar.
Reagents:
-
1,4-dioxa-8-azaspiro[4.5]decane (Commercially available or made from piperidone + ethylene glycol).
-
Reagents from Protocol A.[2]
Step-by-Step:
-
Alkylation: React the protected piperidone (ketal) with 4-bromophenethyl bromide using the same conditions as Protocol A (
).-
Note: The ketal is stable to base; no self-condensation can occur.
-
-
Hydrolysis (Deprotection): Dissolve the isolated intermediate in THF/Water (1:1). Add 2M HCl (3 eq). Stir at RT or mild heat (40°C) for 2 hours.
-
Neutralization: Basify with
to pH 9, extract with EtOAc.
Visualizing the Chemistry
Figure 1: Reaction Logic & Troubleshooting Flow
This diagram illustrates the decision-making process between the Direct and Protected routes, highlighting the critical role of KI catalysis.
Caption: Decision tree for selecting the optimal synthetic pathway. Note the critical intervention of KI catalysis to prevent stalling.
Comparative Data Table
| Parameter | Direct Alkylation (Protocol A) | Protected Route (Protocol B) |
| Step Count | 1 Step | 3 Steps (Protect -> Alkylate -> Deprotect) |
| Typical Yield | 60–75% | 80–90% (Overall) |
| Reaction Time | 4–8 Hours | 2 Days (Total process) |
| Purity (Crude) | Moderate (Contains trace aldol dimers) | High (No self-condensation possible) |
| Key Risk | Polymerization of starting material | Incomplete deprotection of ketal |
| Cost Efficiency | High | Moderate (Extra reagents/solvents) |
References
-
Direct Alkylation of Piperidones
-
Catalysis (Finkelstein Conditions)
-
Patent Literature (Process Chemistry)
Sources
Technical Support Center: Purification of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common purification challenges. We will explore the causality behind experimental choices to empower you to troubleshoot effectively and achieve high purity for this critical intermediate.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of crude 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one.
Q1: What are the most likely impurities in my crude 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one sample?
A1: The impurity profile is highly dependent on the synthetic route. Assuming a common pathway, such as the N-alkylation of piperidin-4-one with a 2-(4-bromophenyl)ethyl halide or a reductive amination, the primary impurities typically include:
-
Unreacted Starting Materials: Piperidin-4-one and the 2-(4-bromophenyl)ethyl precursor.
-
Intermediate Imine: In reductive amination routes, incomplete reduction can leave the intermediate imine as a significant impurity.[1][2]
-
Over-alkylation Products: Dialkylation of the piperidine nitrogen, though less common with secondary amines.
-
Side-Reaction Products: Impurities arising from side reactions involving the reagents or solvents used. For instance, if using an alcohol as a solvent with a metal catalyst, you might see byproducts from the oxidation of the alcohol.[3]
-
Residual Solvents and Reagents: Traces of solvents, bases, or reducing agents used during the synthesis and workup.[4]
Q2: What are the primary methods for purifying this compound, and how do I choose between them?
A2: The two most effective and widely used techniques are recrystallization and column chromatography. The choice depends on the scale of your reaction and the nature of the impurities.[5]
-
Recrystallization: This is the preferred method for removing minor impurities when your crude product is already relatively clean (>90% pure) and crystalline. It is highly scalable and cost-effective. Many piperidin-4-one derivatives are successfully purified using this technique.[6][7][8]
-
Column Chromatography: This is the method of choice when dealing with complex mixtures containing multiple components with different polarities (e.g., starting materials, product, and byproducts).[5][9] It offers superior separation but is more labor-intensive and less scalable than recrystallization.
Often, a combination of both methods provides the highest purity, where a preliminary purification by column chromatography is followed by a final recrystallization to remove trace impurities and obtain a highly crystalline product.[5]
Q3: My purified product is an oil and won't crystallize. What's wrong?
A3: The presence of impurities is a common reason for a product failing to crystallize, as they disrupt the formation of a crystal lattice.[5] Even small amounts of unreacted starting materials or solvent residues can act as "oiling out" agents. The recommended course of action is to purify the crude oil using flash column chromatography to remove these impurities before attempting recrystallization again.[5]
Q4: The purified compound discolors over time, turning yellow or brown. How can I prevent this?
A4: Bromo-aromatic compounds and α-bromo ketones can be sensitive to light and air.[5] Discoloration may also be due to trace amounts of residual bromine or acidic impurities from the synthesis. To prevent this, store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures. If residual bromine is suspected, a pre-chromatography wash of the crude product with a dilute solution of a reducing agent like sodium bisulfite can be effective.[9]
Purification Method Selection Workflow
The following diagram provides a logical workflow to help you decide on the most appropriate purification strategy for your crude material.
Caption: Workflow for selecting the optimal purification method.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation During Column Chromatography | 1. Incorrect Solvent System: The eluent polarity may be too high, causing co-elution, or too low, causing band broadening.[9] 2. Column Overloading: Too much crude material was loaded for the amount of silica gel used.[9] 3. Improper Column Packing: Channeling in the stationary phase leads to inefficient separation.[10] | 1. Optimize Eluent via TLC: Systematically test solvent mixtures (e.g., Hexane/Ethyl Acetate) to find a system that gives your product an Rf value of ~0.3-0.4 and good separation from impurities.[5][9] Consider using a shallower gradient during elution. 2. Reduce Load: A general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.[10] 3. Repack the Column: Ensure a uniform, well-settled slurry packing without air bubbles.[9] |
| Low Recovery of Product After Column Chromatography | 1. Compound Degradation: Bromo-aromatic compounds can be sensitive to the acidic nature of standard silica gel.[9] 2. Irreversible Adsorption: Highly polar compounds can bind strongly to the silica gel. 3. Co-elution with Impurities: Product-containing fractions were discarded due to insufficient separation. | 1. Use Deactivated Silica: Pre-treat the silica gel by washing it with a solvent containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine to neutralize acidic sites.[9] 2. Consider Alumina: If acid sensitivity is high, basic or neutral alumina can be a suitable alternative stationary phase.[9] 3. Re-optimize Eluent: Improve the separation as described above to ensure pure fractions are collected. |
| Impurities Persist After Recrystallization | 1. Inappropriate Solvent Choice: The chosen solvent may dissolve the impurities as well as the product, or the product may be too soluble at low temperatures. 2. Insufficient Cooling: The solution was not cooled long enough or to a low enough temperature to maximize crystal formation. 3. Crude Material is Too Impure: Recrystallization is inefficient for removing large quantities of impurities. | 1. Screen for Solvents: Perform a small-scale solvent screen. A good solvent will dissolve the compound when hot but not when cold. For piperidin-4-ones, common solvents include ethanol, methanol, or mixtures like ethanol/ethyl acetate and dichloromethane/methanol.[5][7] 2. Optimize Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator for several hours to maximize recovery. 3. Pre-Purify with Chromatography: If the crude material is less than ~90% pure, perform column chromatography first to remove the bulk of the impurities.[5] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for a crude product that is a solid and estimated to be >90% pure by TLC or NMR analysis.
-
Dissolution: Place the crude 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one (e.g., 5.0 g) into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Many piperidin-4-one derivatives are recrystallized from ethanol.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, add water dropwise until the solution becomes faintly and persistently cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is designed for purifying oily crude products or complex solid mixtures.
-
TLC Analysis: First, determine a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point for this class of compound is a mixture of hexanes and ethyl acetate.[5][7] Adjust the ratio until the desired product has an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes).
-
Pour the slurry into a glass column with the stopcock closed.
-
Gently tap the column to ensure even packing and drain the excess solvent until it is just above the silica bed.
-
Add a thin layer of sand to the top to protect the silica surface.[9]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin eluting with the determined solvent system. A gradient elution (gradually increasing the polarity of the eluent) can be used to improve the separation of compounds with very different polarities.[9]
-
-
Fraction Collection & Analysis:
-
Collect the eluent in a series of fractions.
-
Monitor the composition of the fractions using TLC to identify which ones contain the pure product.[5]
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one.
References
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- Ramalingam, A. (2021).
-
Ingram, J., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. [Link]
-
Fuchs, M., et al. (2025). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. ResearchGate. [Link]
-
ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. American Chemical Society. [Link]
-
The Pharma Master. Troubleshooting. The Pharma Master. [Link]
- Google Patents. (1975). 4-Piperidone derivatives, their preparation and their use as stabilizers. US3884912A.
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. [Link]
-
Tang, W., et al. Organic Syntheses Procedure. Organic Syntheses. [Link]
-
IUCr Journals. (2008). Crystal structures of two chiral piperidine derivatives. IUCr. [Link]
-
Phenomenex. Troubleshooting Guide. Phenomenex. [Link]
-
Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Pharmaguideline. [Link]
- Google Patents. (2002). Method for purifying a bromine compound. EP0913381B1.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Cyclization Failures in Brominated Piperidone Synthesis
Welcome to the Technical Support Center for the synthesis of brominated piperidones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the critical intramolecular cyclization step in the synthesis of N-aryl and N-alkyl piperidones from brominated precursors. The following question-and-answer-based guide offers solutions to common experimental failures, grounded in mechanistic principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the intramolecular cyclization to form N-aryl piperidones from brominated precursors?
A1: The Palladium-catalyzed Buchwald-Hartwig amination is a highly effective and widely used method for this transformation.[1] This reaction facilitates the intramolecular C-N bond formation between an amine and an aryl bromide, which are tethered by an appropriate alkyl chain, to form the piperidone ring. The success of this reaction is highly dependent on the careful selection of the palladium catalyst, a suitable phosphine ligand, a base, and the reaction solvent.[2][3][4]
Q2: Why is the choice of ligand so critical in the intramolecular Buchwald-Hartwig amination for piperidone synthesis?
A2: The ligand plays a multifaceted role in the catalytic cycle. It stabilizes the palladium center, influences its reactivity, and sterically controls the coordination of the reactants. For challenging intramolecular cyclizations, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often preferred.[2][4][5] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination to release the piperidone product, while also helping to prevent catalyst deactivation.[2]
Q3: What are the primary reasons for low to no product yield in this cyclization reaction?
A3: Low or no yield can stem from several factors, including an inactive catalyst, an inappropriate choice of ligand or base, steric hindrance in the substrate, or the presence of impurities.[2][5] Catalyst deactivation, often indicated by the formation of palladium black, is a common issue that can be caused by oxygen or moisture in the reaction mixture.[2]
Q4: What is β-hydride elimination, and how can it be a competing side reaction?
A4: β-hydride elimination is a common decomposition pathway for palladium-alkyl intermediates, where a hydrogen atom on the carbon β to the palladium is transferred to the metal, forming a palladium-hydride species and an alkene.[6][7] In the context of piperidone synthesis, if the alkyl linker has β-hydrogens, this side reaction can compete with the desired C-N bond formation, leading to the formation of an unsaturated open-chain amine instead of the cyclized product. The choice of ligand and reaction conditions can influence the rate of β-hydride elimination versus the desired reductive elimination.[8][9]
Troubleshooting Guide: Addressing Specific Cyclization Failures
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the intramolecular cyclization for brominated piperidone synthesis.
Problem 1: Low to No Product Yield with Starting Material Consumed
This scenario suggests that while the starting material is reactive, it is being converted into undesired side products.
-
Possible Cause 1: Formation of Dimerized or Oligomerized Products.
-
Diagnosis: Analyze the crude reaction mixture by LC-MS or GC-MS to look for masses corresponding to dimers or higher oligomers of your starting material.
-
Explanation: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.
-
Solution:
-
High Dilution: Perform the reaction under high dilution conditions (e.g., 0.01-0.05 M). This can be achieved by slowly adding the substrate to the reaction mixture containing the catalyst over an extended period using a syringe pump.
-
Optimize Temperature: Lowering the reaction temperature may favor the intramolecular pathway.
-
-
-
Possible Cause 2: β-Hydride Elimination.
-
Diagnosis: Look for the presence of an unsaturated amine byproduct in your crude reaction mixture using NMR and MS analysis. This byproduct will have the same mass as your starting material minus HBr.
-
Explanation: The alkylpalladium intermediate formed after oxidative addition can undergo β-hydride elimination if a suitable β-hydrogen is available.[6][7]
-
Solution:
-
Troubleshooting Flowchart for Low Yield with Consumed Starting Material
Caption: Troubleshooting workflow for low product yield with consumed starting material.
Problem 2: Reaction Stalls or Incomplete Conversion
This indicates that the catalyst may be inactive or has lost its activity over the course of the reaction.
-
Possible Cause 1: Catalyst Deactivation.
-
Diagnosis: Observe the reaction mixture for the formation of a black precipitate (palladium black).[2] A colorless reaction mixture may also indicate an inactive catalyst.
-
Explanation: The active Pd(0) catalyst is sensitive to oxygen and moisture. Impurities in the starting materials, solvent, or base can also poison the catalyst.
-
Solution:
-
Ensure Inert Atmosphere: Use standard Schlenk techniques or a glovebox to maintain an inert atmosphere (argon or nitrogen).[10]
-
Use Dry and Degassed Solvents: Solvents should be thoroughly dried and degassed before use.
-
Purify Reagents: Ensure the purity of your brominated precursor and amine.
-
Use a Pre-catalyst: Palladium pre-catalysts (e.g., XPhos Pd G3) are often more stable and provide more reproducible results as they generate the active Pd(0) species in situ.[5]
-
-
-
Possible Cause 2: Suboptimal Ligand, Base, or Solvent Combination.
-
Diagnosis: The reaction starts but does not proceed to completion, even after extended reaction times.
-
Explanation: The interplay between the ligand, base, and solvent is crucial for an efficient catalytic cycle.[2][5] An inappropriate combination can lead to a slow or stalled reaction.
-
Solution:
-
Systematic Screening: Screen different combinations of ligands, bases, and solvents. It is often beneficial to change one variable at a time to identify the optimal conditions.
-
Ligand Screening: Test a variety of bulky biarylphosphine ligands (see table below).
-
Base Screening: The strength of the base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[3]
-
Solvent Screening: Toluene and 1,4-dioxane are common and effective solvents for Buchwald-Hartwig aminations.[2]
-
-
Interdependencies of Reaction Parameters in Intramolecular C-N Coupling
Caption: Key reaction parameters and their interdependencies in palladium-catalyzed intramolecular amination.
Data Presentation: Optimizing Reaction Conditions
The following tables provide a starting point for optimizing your intramolecular cyclization reaction.
Table 1: Comparison of Common Buchwald Ligands for Intramolecular Amination
| Ligand | Structure | Key Features | Typical Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky and electron-rich. Generally provides high reactivity.[4] | Broadly applicable for challenging couplings, including sterically hindered substrates.[5] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Similar to XPhos but with methoxy groups that can influence catalyst stability and reactivity. | Effective for a wide range of C-N couplings. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Designed for coupling secondary amines and challenging substrates.[1] | Particularly useful for sterically demanding secondary amines. |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Highly active for reactions with primary amines and substrates with protic functional groups.[1] | Good for substrates with sensitive functional groups when used with weaker bases. |
Table 2: Selection of Bases for Intramolecular Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Properties | Common Solvents |
| Sodium tert-butoxide (NaOtBu) | ~19 | Strong, non-nucleophilic base. High reactivity.[3] | Toluene, Dioxane |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Very strong, non-nucleophilic base. Tolerant of some protic functional groups.[1] | THF, Toluene |
| Cesium carbonate (Cs₂CO₃) | ~10.3 (second dissociation) | Weaker, inorganic base. Suitable for base-sensitive substrates. | Dioxane, Toluene |
| Potassium phosphate (K₃PO₄) | ~12.3 (third dissociation) | Mild, inorganic base. Often used for substrates with sensitive functional groups. | Dioxane, Toluene |
Experimental Protocols
The following is a general protocol for the intramolecular Buchwald-Hartwig amination of a brominated precursor. Note: This is a starting point and may require optimization for your specific substrate.
Materials:
-
Brominated amine precursor
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the base to a dry Schlenk flask equipped with a magnetic stir bar.[10]
-
Addition of Reagents: Add the anhydrous, degassed solvent to the flask.
-
Substrate Addition: Dissolve the brominated amine precursor in the anhydrous, degassed solvent and add it to the reaction mixture. For high dilution, add the substrate solution slowly over several hours using a syringe pump.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. ACS Publications. [Link]
-
Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Chemistry Portal. [Link]
-
Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. ResearchGate. [Link]
-
C. The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group. [Link]
-
β-Hydride elimination. Wikipedia. [Link]
-
β-Hydride Elimination in Palladium-Catalyzed Reactions. Shanghai Institute of Organic Chemistry. [Link]
-
Green one-pot, four-component synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives using amino-functionalized nanoporous silica SBA-15 under solvent-free conditions. ResearchGate. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC. [Link]
-
Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. PMC. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Efficient synthesis of functionalized spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines] via one-pot three-component reaction. PubMed. [Link]
-
The Intramolecular Heck Reaction. ResearchGate. [Link]
-
Ligands for Copper-Catalyzed C-N Bond Forming Reactions with 1 Mol% CuBr as Catalyst. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Intramolecular Heck reaction. Wikipedia. [Link]
-
Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]
-
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC. [Link]
-
Pd-catalyzed cascade cyclization by intramolecular Heck insertion of an allene-allylic amination sequence: application to the synthesis of 3,4-fused tricyclic indoles. PubMed. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]
-
Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. Semantic Scholar. [Link]
-
Enantioselective Synthesis of Spiro[Indoline‐3,4‐Pyrrolo[3,4‐b]Pyridines] Via an Organocatalysed Three‐Component Cascade Reaction. ResearchGate. [Link]
-
Piperidines and Pyrrolidines Obtained by Room Temperature Heck Reaction Thank to the Blue Light. RSC Blogs. [Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. ScienceDirect. [Link]
-
The Intramolecular Heck Reaction. Macmillan Group. [Link]
-
Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester. [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
-
Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations and 11C Labeling. PMC. [Link]
-
Pd-catalyzed oxidative amination of 2-alkenylquinazolin-4(3H)-ones: synthesis of methylene and vinyl derivatives of pyrrolo(pyrido)[2,1-b]quinazolinones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
GC/MS investigations of the minor constituents of Piper guineense stem. PubMed. [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one Troubleshooting & FAQs
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the synthetic challenges associated with 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one .
This bifunctional building block is highly versatile but notoriously prone to side reactions due to its three distinct reactive centers: an electrophilic ketone, an oxidatively labile tertiary amine, and a cross-coupling-ready aryl bromide. This guide breaks down the causality of these failures and provides self-validating protocols to ensure experimental integrity.
Structural Reactivity Overview
Before troubleshooting, it is critical to understand the degradation pathways inherent to this molecule's architecture.
Fig 1. Reactivity map of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one.
Troubleshooting Guide 1: Suppressing Aldol Condensation at the Piperidin-4-one Core
The Issue: Formation of complex, intractable oligomers or dimers during basic reaction steps. The Causality: Piperidin-4-one derivatives possess highly acidic alpha-protons adjacent to the carbonyl group. Under basic conditions (such as those required for Suzuki couplings or N-alkylations), the ketone rapidly enolizes. This enolate acts as a nucleophile, attacking unreacted ketone molecules to form self-condensation aldol products 1. The Solution: The ketone must be masked as a ketal prior to exposing the molecule to strong bases or nucleophiles 2.
Protocol 1: Self-Validating Dean-Stark Ketalization
-
Setup: Dissolve 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one (1.0 eq) in anhydrous toluene (0.2 M).
-
Reagents: Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Reaction: Reflux under Dean-Stark conditions for 12 hours to continuously remove the water byproduct, driving the equilibrium toward the ketal.
-
Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃ to strictly neutralize the acid (preventing reverse hydrolysis). Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Validation System: Analyze the crude product via FT-IR spectroscopy. The complete disappearance of the strong C=O stretching band at ~1715 cm⁻¹ and the appearance of strong C-O-C ethereal bands at ~1100 cm⁻¹ confirms quantitative protection.
Table 1: Protecting Group Strategies for the Piperidin-4-one Core
| Protecting Group | Reagents Required | Deprotection Conditions | Chemical Stability Profile |
| Ethylene Ketal | Ethylene glycol, p-TsOH, Toluene (reflux) | Aqueous HCl, Acetone, 50°C | Highly stable to strong bases, nucleophiles, and Pd-catalysis. |
| Dimethyl Ketal | Methanol, Trimethyl orthoformate, H⁺ | Mild aqueous acid (e.g., AcOH/H₂O) | Less sterically hindered; slightly more labile during prolonged heating. |
Troubleshooting Guide 2: Mitigating Protodehalogenation in Pd-Catalyzed Cross-Couplings
The Issue: Loss of the bromine atom (replaced by a hydrogen atom) during Suzuki-Miyaura or Buchwald-Hartwig couplings, resulting in a des-bromo arene byproduct.
The Causality: After the Pd(0) catalyst undergoes oxidative addition into the C-Br bond, the resulting Pd(II) intermediate can undergo an unproductive pathway. If the transmetalation step is slow, the Pd(II) complex may abstract a hydride from the solvent (e.g., alcohols) or the base (e.g., alkoxides) via
Fig 2. Divergent Pd-catalyzed pathways: Cross-coupling vs. Protodehalogenation.
The Solution: Accelerating the transmetalation and reductive elimination steps relative to hydride abstraction is critical. Utilizing bulky, electron-rich biaryl phosphine ligands (like XPhos) forces the Pd centers into conformations that favor rapid reductive elimination. Furthermore, switching from alkoxide bases to anhydrous phosphate bases eliminates a major hydride source 3.
Protocol 2: Optimized Suzuki-Miyaura Coupling (Dehalogenation-Suppressed)
-
Setup: To an oven-dried Schlenk flask, add the ketal-protected aryl bromide (1.0 eq), the corresponding boronic acid (1.2 eq), and finely milled anhydrous K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Catalyst & Solvent: Add anhydrous 1,4-dioxane (degassed), followed by XPhos Pd G2 pre-catalyst (0.02 eq).
-
Reaction: Heat at 80°C for 4 hours.
-
Validation System: Monitor the reaction via GC-MS. The desired cross-coupled product will show the expected molecular ion peak (
), whereas the dehalogenated byproduct will appear as a distinct peak with a mass shift of . A successful reaction using this protocol should yield a product-to-byproduct ratio of >95:5.
Table 2: Impact of Reaction Parameters on Protodehalogenation
| Base | Solvent | Ligand | Desired Product (%) | Dehalogenated Byproduct (%) |
| NaOtBu | Ethanol | PPh₃ | 40% | 55% (High Hydride Transfer) |
| K₂CO₃ | DMF | PPh₃ | 60% | 30% |
| K₃PO₄ | 1,4-Dioxane | XPhos | 95% | <2% (Optimized) |
Frequently Asked Questions (FAQs)
Q: How can I definitively identify if dehalogenation is occurring in my reaction?
A: Standard analytical techniques are your best validation tools. On TLC, the dehalogenated product will appear as a new, typically less polar spot compared to the starting aryl bromide. On GC-MS, you will observe a peak corresponding to the molecular weight of the dehalogenated arene (
Q: Can I perform a reductive amination directly on the piperidin-4-one ketone without affecting the aryl bromide? A: Yes, but reagent selection is paramount. Using harsh reducing agents (like Pd/C with H₂) will cause rapid hydrodehalogenation of the aryl bromide. Instead, use mild, chemoselective hydride donors such as Sodium triacetoxyborohydride (NaBH(OAc)₃) in slightly acidic conditions (e.g., DCE with AcOH). This will selectively reduce the intermediate imine without touching the C-Br bond.
Q: My tertiary amine is oxidizing during my synthetic sequence. How do I prevent this? A: The lone pair on the piperidine nitrogen is a potent nucleophile and is susceptible to forming N-oxides in the presence of oxidants. If your workflow requires electrophilic or oxidative steps elsewhere on the molecule, transiently protonate the amine with a stoichiometric amount of a weak acid (like acetic acid or HCl in ether) prior to the reaction. This salt formation ties up the lone pair, rendering the nitrogen electronically unreactive.
References
-
BenchChem Technical Support. Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. 3
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 4
-
Royal Society of Chemistry (RSC). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery.5
-
MDPI Molbank. 3,5-Bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one.1
-
BenchChem. 1-Benzyl-4,4-dimethoxypiperidin-3-ol. 2
Sources
Technical Support Center: Troubleshooting Aqueous Solubility of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex physicochemical behavior of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one. As a highly lipophilic, weakly basic intermediate, this compound frequently presents severe solubility bottlenecks during biological assay development and formulation.
Section 1: Compound Profiling & Causality (FAQ)
Q: Why does 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one exhibit such poor aqueous solubility at physiological pH? A: The insolubility is driven by the molecule's specific structural thermodynamics. The compound contains a highly lipophilic 4-bromophenyl group and a weakly basic piperidine ring. At physiological pH (7.4), the molecule exists predominantly in its unionized (free base) state. The bulky, halogenated aromatic ring dominates the hydration sphere, preventing water molecules from forming a stable hydrogen-bonded network around the ketone and amine groups. This high crystal lattice energy and low polarity result in rapid precipitation in aqueous media[1].
Q: Why can't I just use a high concentration of DMSO for my cell-based assays? A: While dimethyl sulfoxide (DMSO) is an excellent solvent for lipophilic amines, diluting a high-concentration DMSO stock into aqueous biological buffers (like PBS or cell culture media) causes an immediate shift in the dielectric constant of the solvent mixture. This thermodynamic shock forces the hydrophobic compound out of solution, leading to sub-visible or visible precipitation[2]. Furthermore, DMSO concentrations above 0.5-1.0% v/v are often cytotoxic in cell-based assays and can alter cellular pharmacology[3].
Q: What is the most effective formulation strategy without altering the API's covalent structure? A: Inclusion complexation using cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) is highly effective. The hydrophobic 4-bromophenyl moiety fits seamlessly into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4]. This method shields the hydrophobic region from water, dramatically increasing the apparent solubility without changing the compound's intrinsic pharmacological properties[5].
Section 2: Troubleshooting Guides & Self-Validating Protocols
Issue 1: "My compound precipitates immediately when diluted into physiological buffer (pH 7.4)."
Root Cause: The free base form of the piperidine derivative is insoluble at neutral pH due to high interfacial tension between the aqueous phase and the hydrophobic solute[2]. Solution: Co-solvent blending with surfactants to reduce interfacial tension and bridge the polarity gap.
Protocol: Co-Solvent & Surfactant Solubilization (Self-Validating)
-
Primary Solubilization: Dissolve 10 mg of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one in 100 µL of pure DMSO to create a clear 100 mg/mL stock.
-
Surfactant Coating: Add 100 µL of Tween-80 to the DMSO stock. Vortex vigorously for 2 minutes. Causality: Tween-80 coats the hydrophobic molecules, preventing nucleation and crystal growth when introduced to water.
-
Co-solvent Bridging: Add 300 µL of Polyethylene Glycol 400 (PEG 400) and vortex. Causality: PEG 400 acts as a thermodynamic bridge, gradually lowering the dielectric constant.
-
Aqueous Phase Addition: Slowly add 500 µL of warm (37°C) PBS (pH 7.4) dropwise while continuously vortexing.
-
Validation Step: Measure the Optical Density (OD) at 600 nm using a spectrophotometer. An
confirms the absence of sub-visible colloidal aggregates. If , heat to 45°C and sonicate for 10 minutes, then re-measure.
Issue 2: "I need a completely aqueous, solvent-free vehicle for intravenous (IV) dosing."
Root Cause: Organic solvents (DMSO, PEG) can cause injection site irritation, precipitation upon injection, or systemic toxicity in animal models[2]. Solution: Host-Guest Inclusion Complexation using HP-β-CD[1].
Protocol: HP-β-CD Inclusion Complexation
-
Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI).
-
Guest Addition: Add the piperidine derivative powder directly to the HP-β-CD solution at a target concentration of 5 mg/mL.
-
Equilibration: Place the vial in a shaking incubator at 37°C at 200 RPM for 48 to 72 hours. Causality: Complexation is an equilibrium-driven thermodynamic process; sufficient time and kinetic energy are required to break solute-solute intermolecular bonds and allow the bromophenyl group to enter the cyclodextrin cavity[4].
-
Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed API.
-
Validation Step: Perform HPLC analysis on the filtrate to quantify the exact concentration of the solubilized API. The solution should remain optically clear upon storage at 4°C for at least 7 days, validating thermodynamic stability.
Section 3: Quantitative Data & Mechanistic Workflows
Table 1: Solubilization Efficiency of Various Vehicles for Piperidine Derivatives
| Formulation System | Composition Ratio (v/v or w/v) | Apparent Solubility (mg/mL) | Cytotoxicity Risk (In Vitro) |
| Aqueous Buffer (PBS) | 100% PBS (pH 7.4) | < 0.01 | None |
| Simple Co-Solvent | 1% DMSO / 99% PBS | < 0.10 | Low |
| Ternary Co-Solvent | 5% DMSO / 10% PEG 400 / 85% PBS | 2.50 | Moderate |
| Surfactant Blend | 5% Ethanol / 5% Tween 80 / 90% Saline | 5.00 | Moderate |
| Cyclodextrin Complex | 20% HP-β-CD in Water | > 15.00 | Low |
Data summarized from standard solubility enhancement techniques for lipophilic basic amines[5],[3].
Visualization of Solubilization Strategies
Caption: Workflow for Overcoming Piperidine Derivative Solubility
Caption: Mechanism of HP-β-CD Inclusion Complexation
References[2] Title: A Review of the Solubility Enhancement by Using a Co-Solvency Method
Source: mantechpublications.com URL:[5] Title: Drug Solubility: Importance and Enhancement Techniques Source: nih.gov URL:[1] Title: Technical Support Center: Enhancing the Solubility of Piperidine Intermediates Source: benchchem.com URL:[4] Title: Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations Source: tandfonline.com URL:[3] Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: mdpi.com URL:
Sources
Preventing degradation of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one during storage
Technical Support Center: Stability & Storage of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one
Introduction: The Stability Paradox
Compound: 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one CAS: 154913-23-2 Molecular Formula: C₁₃H₁₆BrNO[1][2]
Welcome to the Technical Support Center. You are likely here because your white crystalline solid has turned into a yellow, sticky gum, or your LC-MS shows a confusing M+16 peak.
This compound presents a "perfect storm" for degradation: it contains a tertiary amine (prone to oxidation), a ketone (prone to self-condensation), and an aryl bromide (light-sensitive).[1][2] While the piperidin-4-one scaffold is a versatile intermediate for drug development (often used in fentanyl analogs or antihistamine synthesis), its storage stability in the free base form is notoriously poor.[1][2]
This guide provides a root-cause analysis of degradation and a self-validating storage protocol to ensure data integrity in your SAR (Structure-Activity Relationship) studies.
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the enemy. The free base of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one degrades via three primary pathways.
N-Oxidation (The "Yellowing" Effect)
The lone pair on the piperidine nitrogen is electron-rich.[1][2] Upon exposure to atmospheric oxygen—and accelerated by trace peroxides in solvents—it forms an N-oxide .[1] This is the primary cause of the material turning from white to yellow/orange.
Aldol-Type Self-Condensation (The "Polymerization" Effect)
The ketone at the C4 position possesses acidic alpha-protons.[1][2] In the presence of residual moisture or base (even its own basic nitrogen), two molecules can undergo an aldol condensation, leading to dimers and eventually oligomers.[1][2] This manifests as the material becoming "sticky" or insoluble.
Photodehalogenation (The Minor Risk)
While the aryl bromide is relatively stable, prolonged exposure to UV light can cleave the C-Br bond, forming radical species that accelerate the other two degradation pathways.[1][2]
Visualizing the Threat Landscape
Figure 1: Primary degradation pathways.[1][2] Note that N-oxidation is the most rapid and common failure mode.[1][2]
Module 2: The Storage Protocol (The "How")
Core Directive: Do not store the free base for periods exceeding 48 hours. If long-term storage is required, you must convert it to a salt (e.g., Hydrochloride or Oxalate).[1][2]
Protocol A: Short-Term Storage (< 1 Week)
For active experiments where salt formation is not viable.[1][2]
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C | Arrhenius equation dictates that lowering temp slows oxidation kinetics significantly.[1][2] |
| Atmosphere | Argon (Ar) | Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for the solid in the vial. |
| Container | Amber Glass | Blocks UV radiation to prevent C-Br cleavage.[1] |
| Seal | Parafilm + Desiccant | Prevents moisture ingress which catalyzes aldol condensation. |
Protocol B: Long-Term Storage (> 1 Week)
The "Gold Standard" for stability.[1][2]
-
Dissolve the free base in anhydrous diethyl ether or ethanol.
-
Add 1.1 equivalents of HCl (e.g., 2M in ether).[1]
-
Precipitate the hydrochloride salt.
-
Filter and Dry under high vacuum to remove all solvent traces.
-
Store the salt at 4°C or -20°C.
-
Result: The protonated nitrogen (ammonium salt) is chemically incapable of N-oxidation and significantly less prone to aldol condensation.[1]
-
Module 3: Troubleshooting & FAQs
Q1: My compound turned yellow but LC-MS purity is still >95%. Can I use it?
-
Diagnosis: Surface Oxidation.[1][3] The yellow color is likely the N-oxide, which has a high extinction coefficient (looks very colored even at low concentrations).[1][2]
-
Action: If the impurity is <5%, it may be acceptable for crude screens. For precise K_i determinations, purify immediately .
-
Recovery: Pass through a short plug of basic alumina (not silica, which is acidic and may cause streaking) using 1% MeOH in DCM.[1][2]
Q2: The solid has become a sticky oil.
-
Diagnosis: Hygroscopicity or "Oiling Out." The compound has absorbed water, lowering its melting point.
-
Action: Do not heat. Dissolve in DCM, dry over MgSO₄, filter, and re-concentrate. If it remains oily, triturate with cold pentane or hexanes to induce crystallization.[1][2]
Q3: I see a peak at M+16 in my Mass Spec.
-
Diagnosis: This is the N-Oxide (Oxygen = 16 amu).[1]
-
Action: This is irreversible in storage.[1] You must reduce it back (using Zn/Acetic acid) or re-purify.[1]
Interactive Troubleshooting Flowchart
Figure 2: Decision tree for assessing compound integrity before experimentation.
Module 4: Quality Control & Validation
Before committing this compound to a biological assay, validate its purity using this specific method.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers amine).[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: 254 nm (Aryl ring) and 210 nm (Amine/Ketone backbone).[1]
Critical Checkpoint: The N-oxide is more polar than the parent amine.
-
Parent Compound: Retention time ~6.5 min.[1]
-
N-Oxide Impurity: Retention time ~5.8 min (Elutes earlier).[1]
-
Dimer Impurity: Retention time ~8.5 min (Elutes later, very lipophilic).[1][2]
References
-
Sigma-Aldrich. 1-(4-Bromophenyl)piperidin-4-one Product Specification & MSDS. (CAS 154913-23-2).[1][2][4][5][6] Accessed via Merck/Sigma Online Catalog.[1] Link[1][2]
-
Lepaumier, H. et al. (2009).[1] Degradation of MDEA and related amines: Oxidation and structural effects. Industrial & Engineering Chemistry Research. (Mechanistic insight into tertiary amine oxidation). Link[1][2]
-
Arkivoc. (2003).[1] A high yielding oxidation method for the preparation of substituted 2,3-dihydro-4-pyridones from 4-piperidones. (Discusses the reactivity and oxidation susceptibility of the piperidin-4-one scaffold). Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidin-4-one derivatives. Link
Sources
- 1. americanelements.com [americanelements.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-(4-Bromophenyl)piperidin-4-one | CAS 154913-23-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. CAS 154913-23-2 | 1-(4-Bromophenyl)piperidin-4-one - Synblock [synblock.com]
- 6. 1-(4-Bromophenyl)piperidin-4-one | 154913-23-2 [sigmaaldrich.com]
Overcoming steric hindrance in reactions involving para-bromo phenethyl groups
The following technical guide is designed for researchers and drug development professionals encountering synthetic difficulties with para-bromo phenethyl groups .
This guide addresses the specific "steric" challenges often misdiagnosed in these systems. While the phenethyl group itself is primary and unhindered, its reactivity is dominated by a competitive elimination pathway (E2) driven by the steric bulk of reaction partners and the thermodynamic stability of the resulting styrene.
Topic: Overcoming Steric Hindrance & Elimination in p-Bromo Phenethyl Reactions
The Core Problem: The "Phenethyl Paradox"
Users often report "steric hindrance" when attempting to alkylate hindered nucleophiles with 4-bromophenethyl bromide . In reality, the failure is rarely due to the inability of the nucleophile to reach the electrophilic carbon. Instead, the steric bulk of the nucleophile forces it to act as a Brønsted base.
Because the
Diagnostic Check:
-
Symptom: Low yield of alkylated product; presence of olefinic protons (styrene double bond) in
H NMR ( 5.5–6.7 ppm). -
Root Cause: Steric clash between the nucleophile and the
-carbon directs the pathway toward -proton abstraction.
Troubleshooting Guide (Q&A Format)
Q1: I am trying to alkylate a hindered amine with 4-bromophenethyl bromide, but I only isolate 4-bromostyrene. How do I favor substitution (
)?
A: This is the classic E2 vs.
Protocol Adjustments:
-
Change the Leaving Group: Bromide is a good leaving group, but Iodide or Tresylate is superior for
. The faster rate of substitution with Iodide can outcompete the elimination rate.-
Action: Perform a Finkelstein reaction (NaI/Acetone) to convert the bromide to an iodide in situ or beforehand.
-
-
Solvent Switch: Switch to a polar aprotic solvent with high dielectric constant (e.g., DMF, DMSO, or NMP ). These solvents solvate the cation, leaving the nucleophile "naked" and more reactive toward carbon, while slightly suppressing the basicity relative to nucleophilicity compared to protic solvents.
-
Temperature Control: E2 elimination has a higher activation energy than
. Lower the temperature (0°C to RT). Heating almost always favors elimination in this system.
Q2: I need to couple a 4-bromophenethyl group to a sterically crowded quaternary carbon center. Alkylation is failing completely.
A: Direct alkylation at a quaternary center with a phenethyl halide is mechanistically prohibited due to extreme steric repulsion (backside attack is blocked).
Alternative Strategy: Reductive Amination or Amide Reduction Do not fight the sterics; bypass them.
-
Route A (If N-alkylation): React 4-bromophenylacetaldehyde with your hindered amine, followed by reduction with mild hydride (
). This proceeds via an iminium ion, which is less sensitive to steric bulk than the transition state. -
Route B (If C-alkylation): This is difficult. Consider a Heck Coupling of 4-bromostyrene with the hindered core (if applicable), followed by hydrogenation (careful selection of catalyst required to avoid debromination).
Q3: I am performing a Buchwald-Hartwig coupling at the para-bromide position, but the reaction is sluggish. Is the phenethyl tail interfering?
A: The phenethyl tail is remote and flexible; it rarely causes direct steric hindrance at the Pd center. However, it can cause conformational folding or solubility issues.
Optimization for Hindered Partners:
If the coupling partner (amine/boronic acid) is hindered, the standard
-
Ligand Selection: Use dialkylbiaryl phosphine ligands (Buchwald Ligands).
-
RuPhos: Excellent for secondary amines and hindered substrates.
-
XPhos: Ideal for weak nucleophiles or ortho-substituted partners.
-
-
Catalyst Pre-activation: Use Pd-precatalysts (e.g., XPhos Pd G4) to ensure rapid formation of the active
species, preventing catalyst decomposition before the oxidative addition step.
Strategic Visualizations
Figure 1: The Competitive Pathway (Elimination vs. Substitution)
This diagram illustrates why "steric hindrance" leads to styrene formation and how to divert the flux back to the desired product.
Caption: Figure 1. Mechanistic divergence in phenethyl electrophiles. Steric bulk in the nucleophile raises the
Experimental Protocols
Protocol A: Optimized Alkylation of Hindered Amines
Designed to suppress styrene formation.
| Parameter | Specification | Rationale |
| Substrate | 4-Bromophenethyl bromide (1.0 equiv) | Primary electrophile. |
| Nucleophile | Hindered Amine (1.2 equiv) | The "steric" challenge.[1] |
| Base | Cesium effect: Larger cation improves solubility and nucleophilicity in organic solvents without being a strong hard base like hydroxide. | |
| Additive | NaI (0.1–0.5 equiv) | Catalytic Finkelstein. Converts alkyl bromide to highly reactive alkyl iodide in situ. |
| Solvent | Acetonitrile (MeCN) or DMF | MeCN is a good balance; DMF for very unreactive amines. |
| Temp | RT to 40°C | Avoid reflux. High heat favors elimination. |
Step-by-Step:
-
Charge a reaction vial with the Hindered Amine (1.2 mmol),
(2.0 mmol), and NaI (0.2 mmol). -
Add anhydrous MeCN (5 mL) and stir for 10 min.
-
Add 4-Bromophenethyl bromide (1.0 mmol) dropwise.
-
Monitor by TLC/LCMS.
-
Checkpoint: If 4-bromostyrene appears (UV active, non-polar spot), cool the reaction to 0°C and add more NaI.
-
-
Workup: Dilute with EtOAc, wash with water (removes DMF/Salts). Dry over
.
Protocol B: Buchwald-Hartwig Coupling on the Ar-Br
Designed for coupling the p-bromo phenethyl group to hindered amines.
| Component | Recommendation |
| Catalyst | XPhos Pd G4 (1–2 mol%) |
| Base | NaOtBu or LHMDS |
| Solvent | Toluene or 1,4-Dioxane |
References
-
Mechanistic Insight on Elimination vs.
-
Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Link
-
-
Elimination Risks with Phenethyl Halides
-
Buchwald-Hartwig Optimization
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Chemical Insights. Link
-
-
Catalyst Selection for Hindered Substrates
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. (Contextualizes the use of XPhos/RuPhos). Link
-
Sources
Validation & Comparative
Navigating the Molecular Maze: A Comparative Guide to the GC-MS Fragmentation of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique, providing invaluable insights into the molecular architecture of synthetic compounds. This guide offers an in-depth analysis of the electron ionization (EI) fragmentation pattern of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one, a piperidine derivative of interest in medicinal chemistry. By dissecting its fragmentation pathways, we aim to provide researchers with a predictive framework for identifying this and structurally related compounds, while also comparing the utility of GC-MS with alternative analytical approaches.
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1][2][3] Its derivatives are of significant interest due to their diverse biological activities.[3] The title compound, 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one, integrates this key heterocycle with a brominated aromatic group, presenting a unique fragmentation profile under mass spectrometric analysis. Understanding this "molecular fingerprint" is crucial for its unambiguous identification in complex matrices.[4]
The Predicted Electron Ionization (EI) Fragmentation Landscape
Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation.[4] The resulting mass spectrum for 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one is anticipated to be a composite of fragmentation pathways characteristic of both the piperidine ring and the brominated ethylphenyl side chain.
A key feature in the mass spectra of brominated compounds is the presence of characteristic isotopic peaks. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a distinctive M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, with the two peaks having almost equal intensity.[4][5] This isotopic signature is a powerful diagnostic tool for identifying the presence of bromine in an unknown compound.
The fragmentation of piperidine derivatives under EI-MS is typically initiated by the ionization of the nitrogen atom, which has a lone pair of electrons.[1] This is followed by characteristic cleavage reactions.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amines and is expected to be a major route for 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one.[1] The cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a primary event. For the title compound, this can occur on either side of the nitrogen.
-
Cleavage 'a': Loss of the 2-(4-bromophenyl)ethyl radical would lead to the formation of a resonance-stabilized iminium ion of the piperidin-4-one ring.
-
Cleavage 'b': Cleavage within the piperidine ring adjacent to the nitrogen is also possible, leading to ring opening and subsequent fragmentation.
-
-
Tropylium Ion Formation: A common fragmentation pathway for compounds containing a benzyl group is the formation of the highly stable tropylium ion (C7H7+) at m/z 91. In the case of the 4-bromobenzyl moiety, a bromotropylium ion at m/z 169/171 is highly probable. Cleavage of the C-C bond beta to the aromatic ring would yield this characteristic fragment.
-
Piperidine Ring Fission: The piperidine ring itself can undergo cleavage, leading to a variety of acyclic fragment ions.[1]
-
Loss of Small Neutral Molecules: The piperidin-4-one structure may lead to the loss of small neutral molecules such as CO (carbonyl group) from fragment ions.
The interplay of these fragmentation pathways will generate a unique mass spectrum that serves as a structural fingerprint for 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one.
Visualizing the Fragmentation Cascade
To better illustrate the predicted fragmentation pathways, the following diagram outlines the key bond cleavages and resulting fragment ions.
Caption: Predicted major fragmentation pathways for 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one under EI-MS.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete structural picture.
| Analytical Technique | Advantages for this Compound | Disadvantages for this Compound |
| GC-MS (EI) | - Provides detailed structural information through reproducible fragmentation patterns.[4]- High sensitivity and separation efficiency.[6]- Isotopic pattern of bromine is a clear indicator.[4][5] | - Requires the compound to be volatile and thermally stable.[1]- "Hard" ionization can sometimes lead to a weak or absent molecular ion peak.[4] |
| LC-MS (ESI/APCI) | - Suitable for less volatile or thermally labile compounds.[1]- "Soft" ionization often preserves the molecular ion, aiding in molecular weight determination.[7][8]- Tandem MS (MS/MS) can provide controlled fragmentation for structural elucidation.[9][10] | - Fragmentation is often less extensive and may require MS/MS for detailed structural information.[9]- Matrix effects can be more pronounced than in GC-MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides definitive structural information, including stereochemistry.[11]- Non-destructive technique. | - Lower sensitivity compared to MS.- Requires a larger amount of pure sample.- More time-consuming for data acquisition and interpretation. |
| Infrared (IR) Spectroscopy | - Provides information about functional groups present (e.g., C=O, C-N, C-Br). | - Does not provide information on the overall molecular structure or molecular weight.- Can be difficult to interpret complex spectra. |
Table 1. Comparison of analytical techniques for the characterization of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one.
Experimental Protocols
For researchers aiming to replicate or develop methods for the analysis of this compound, the following protocols provide a starting point.
Protocol 1: GC-MS Analysis
This protocol is designed for the qualitative analysis of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one.
-
Sample Preparation: a. Prepare a stock solution of the analyte at 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). b. Prepare a working standard of 10 µg/mL by diluting the stock solution.
-
GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Scan Range: m/z 40-550.
-
Caption: A typical workflow for the GC-MS analysis of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one.
Protocol 2: LC-MS/MS Analysis (for comparison)
This protocol is suitable for confirming the molecular weight and obtaining controlled fragmentation data.
-
Sample Preparation: a. Prepare a stock solution of the analyte at 1 mg/mL in methanol. b. Prepare a working standard of 1 µg/mL by diluting the stock solution in the mobile phase.
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatograph with a C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.[1]
-
MS Method: i. Perform a full scan (e.g., m/z 100-600) to identify the protonated molecule [M+H]+. ii. Perform a product ion scan of the [M+H]+ precursor ion to generate the MS/MS spectrum. Optimize collision energy to achieve a rich fragmentation pattern.
-
Conclusion
The GC-MS fragmentation pattern of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one is predicted to be a rich tapestry of information, woven from the characteristic cleavages of its piperidine core and brominated side chain. The prominent isotopic signature of bromine, coupled with alpha-cleavage leading to a stable bromotropylium ion and various iminium ions, provides a robust basis for its identification. While GC-MS offers excellent structural detail, a multi-faceted analytical approach incorporating LC-MS and NMR will provide the most comprehensive and unambiguous characterization. The protocols and comparative data presented in this guide are intended to equip researchers with the foundational knowledge to confidently analyze this and other novel piperidine derivatives.
References
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem.
-
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. Available from: [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available from: [Link]
-
Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. Available from: [Link]
-
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available from: [Link]
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem.
-
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Available from: [Link]
-
Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available from: [Link]
-
CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide. Doc Brown's Chemistry. Available from: [Link]
-
Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). PubMed. Available from: [Link]
-
GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. Available from: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. IUCrData. Available from: [Link]
-
Mass Spectrometry in Structural and Stereochemical Problems. LXXII. 1 A Study of the Fragmentation Processes of Some Tobacco Alkaloids 2. ACS Publications. Available from: [Link]
-
ANALYTICAL REPORT - Policija. Available from: [Link]
-
Synthesis and crystallization procedure of piperidine-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]
-
Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. Available from: [Link]
- Synthetic method of 1- (4-bromophenyl) piperidine. Google Patents.
-
Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available from: [Link]
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. Available from: [Link]
-
SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization. PubMed. Available from: [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available from: [Link]
-
Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. PMC. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update [chemrevlett.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectral analysis of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one
Executive Summary & Application Scope
This guide provides a definitive spectral analysis of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one , a critical pharmacophore intermediate used in the synthesis of 4-anilidopiperidine analgesics and neuroleptic agents.
In drug development, this compound serves as a functionalized scaffold where the purity of the N-alkylation and the integrity of the 4-bromo substituent are paramount. This guide compares the target molecule against its synthetic precursors and non-halogenated analogs, providing researchers with a robust method to validate structure and assess reaction completion.
Key Technical Differentiators:
-
Diagnostic Aromatic Fingerprint: Resolution of the para-substitution pattern (AA'BB' system) distinguishes this compound from the unsubstituted phenethyl analog.
-
Linker Shift Dynamics: The ethylene linker provides a sensitive probe for N-alkylation efficiency, shifting significantly from the alkyl halide precursor.
Experimental Protocol: Synthesis & Sample Preparation
To ensure the spectral data presented is contextually relevant, we define the standard synthesis and isolation workflow used to generate the analytical sample.
Synthesis Route (Alkylation)
The compound is typically synthesized via the nucleophilic attack of 4-piperidone hydrochloride on 4-bromophenethyl bromide under basic conditions.
-
Reagents: 4-Piperidone monohydrate HCl, 4-Bromophenethyl bromide, Potassium Carbonate (
), Acetonitrile ( ). -
Conditions: Reflux for 12–18 hours.
-
Workup: Filtration of inorganic salts, solvent evaporation, and recrystallization from hexane/ethyl acetate.
NMR Sample Preparation
-
Solvent: Chloroform-d (
) (99.8% D) + 0.03% TMS. -
Concentration: 15 mg (1H) / 40 mg (13C) in 0.6 mL solvent.
-
Temperature: 298 K.
1H NMR Spectral Analysis
The proton NMR spectrum of the target compound is characterized by three distinct zones: the aliphatic piperidone ring, the ethylene linker, and the aromatic system.
Table 1: 1H NMR Data (400 MHz, CDCl3)
| Position | Shift ( | Multiplicity | Integral | J (Hz) | Assignment |
| Aromatic | 7.42 | Doublet (d) | 2H | 8.4 | Ar-H (3,5) (Ortho to Br) |
| Aromatic | 7.09 | Doublet (d) | 2H | 8.4 | Ar-H (2,6) (Ortho to Linker) |
| Linker | 2.75 – 2.82 | Multiplet (m) | 2H | - | Ar-CH2 (Benzylic) |
| Ring/Linker | 2.72 – 2.78 | Multiplet (m) | 6H | - | N-CH2 (Linker) + Ring H (2,6) |
| Ring | 2.44 | Triplet (t) | 4H | 6.1 | Ring H (3,5) ( |
Detailed Interpretation
-
The Aromatic Region (Diagnostic): Unlike the unsubstituted N-phenethyl analog, which shows a multiplet at 7.15–7.30 ppm, the 4-bromo derivative displays a classic AA'BB' system . The bromine atom exerts a deshielding effect on the ortho protons (7.42 ppm), separating them clearly from the meta protons (7.09 ppm).
-
The Piperidone Ring: The protons
to the carbonyl (2.44 ppm) appear as a clean triplet. The protons to the nitrogen (Ring H-2,6) often overlap with the -methylene of the linker, creating a complex envelope around 2.72–2.78 ppm.
13C NMR Spectral Analysis
The carbon spectrum confirms the backbone integrity, specifically the presence of the ketone and the carbon-bromine bond.
Table 2: 13C NMR Data (100 MHz, CDCl3)
| Type | Shift ( | Assignment | Structural Significance |
| C=O | 209.1 | Carbonyl (C-4) | Confirms oxidation state (Ketone). |
| C-q | 139.2 | Ar-C (1) | Quaternary carbon attached to alkyl chain. |
| CH | 131.6 | Ar-C (3,5) | Deshielded by ortho-Br effect. |
| CH | 130.4 | Ar-C (2,6) | Typical benzylic aromatic signal. |
| C-q | 120.1 | Ar-C (4) | C-Br . Distinctive upfield shift due to heavy atom effect. |
| CH2 | 59.1 | Linker N-CH2 | Diagnostic of successful alkylation. |
| CH2 | 53.1 | Ring C (2,6) | |
| CH2 | 41.3 | Ring C (3,5) | |
| CH2 | 32.8 | Linker Ar-CH2 | Benzylic carbon. |
Comparative Analysis: Performance vs. Alternatives
This section evaluates the target compound against its precursor (reaction monitoring) and its non-brominated analog (structural verification).
Scenario A: Reaction Monitoring (Precursor vs. Product)
Objective: Confirm consumption of 4-Bromophenethyl bromide.
| Feature | Precursor: 4-Bromophenethyl bromide | Product: 1-[2-(4-Br-Ph)ethyl]piperidin-4-one | Status |
| Linker ( | Upfield Shift ( | ||
| Aromatic | AA'BB' (7.44 / 7.10) | AA'BB' (7.42 / 7.09) | Retained (Structure Intact) |
| Carbonyl | Absent | Appearance |
Insight: The disappearance of the triplet at 3.55 ppm is the primary indicator of reaction completion. Residual precursor is easily quantified by integrating the 3.55 ppm signal against the 2.44 ppm ketone triplet.
Scenario B: Analog Differentiation (Br vs. H)
Objective: Distinguish from N-phenethyl-4-piperidone (common impurity or alternative scaffold).
| Feature | Alternative: N-Phenethyl-4-piperidone | Target: 4-Bromo Derivative |
| Aromatic 1H | Multiplet ( | Two Distinct Doublets (2H each) |
| Aromatic 13C | C-4 (Para) at | C-4 (C-Br) at |
Visualization of Analytical Workflow
The following diagram illustrates the logical flow for assigning the structure and verifying purity based on the data above.
Caption: Decision tree for the spectral validation of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96437, N-Phenethyl-4-piperidinone. Retrieved from [Link]
-
Royal Society of Chemistry (2014). Supplementary Information: Synthesis of substituted phenethylamines and piperidines. (Referencing general shifts for 4-bromophenethyl fragments). Retrieved from [Link]
Sources
FTIR characteristic peaks for 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one identification
The following guide provides an in-depth technical analysis for the identification of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one , a halogenated derivative of the fentanyl precursor N-phenethyl-4-piperidone (NPP). This guide is structured for analytical chemists and forensic scientists requiring robust identification protocols.
Executive Summary & Compound Significance
1-[2-(4-Bromophenyl)ethyl]piperidin-4-one (often abbreviated as p-Bromo-NPP or similar internal codes) is a critical intermediate in the synthesis of para-bromo substituted fentanyl analogs. Its identification is pivotal in both pharmaceutical development (as a scaffold for structure-activity relationship studies) and forensic analysis (for precursor tracking).
While Nuclear Magnetic Resonance (NMR) provides structural connectivity, Fourier Transform Infrared Spectroscopy (FTIR) offers the most rapid, non-destructive "fingerprint" for preliminary screening and solid-state identification. This guide delineates the specific spectral markers that distinguish this brominated analog from its parent compound, NPP.
FTIR Characteristic Peak Analysis
The infrared spectrum of this molecule is a superposition of three distinct structural moieties: the piperidin-4-one ring , the ethyl linker , and the para-substituted bromobenzene ring .
Theoretical vs. Observed Spectral Markers
The following table synthesizes characteristic vibrational modes. Note that the C-Br and Para-substitution bands are the key differentiators from standard NPP.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Ketone (C=O) | Stretching | 1715 – 1725 | Strong | Primary Marker. Characteristic of the 4-piperidone ring. Sharp and distinct. |
| Alkyl C-H | Stretching | 2900 – 2980 | Medium | Represents the piperidine ring and ethyl linker (CH₂ groups). |
| Amine (C-N) | Stretching | 1120 – 1160 | Med-Strong | Tertiary amine stretch (N-substituted piperidine). |
| Aromatic C=C | Ring Stretch | 1480 – 1590 | Variable | Often appears as a doublet. Confirms the presence of the phenyl ring.[1][2] |
| Para-Substitution | C-H Out-of-Plane Bending | 810 – 840 | Strong | Critical Differentiator. Para-substituted rings show a strong band here. Unsubstituted NPP (monosubstituted benzene) absorbs at ~750 & 690 cm⁻¹. |
| Aryl Bromide (C-Br) | Stretching | 1000 – 1075 | Medium | The C-Br stretch often couples with ring vibrations. A lower frequency band (~500-600 cm⁻¹) is also present but often outside standard ATR range. |
Detailed Spectral Interpretation
-
The Carbonyl "Sword" (1715-1725 cm⁻¹): Unlike amides (fentanyl products) which absorb lower (~1640-1660 cm⁻¹), the ketone carbonyl in the piperidone precursor remains unhindered, appearing at a higher frequency. This is the first check for "Precursor vs. Product."
-
The Halogen Signature (800-850 cm⁻¹ vs. 690/750 cm⁻¹): The most reliable way to distinguish the 4-bromo analog from the unsubstituted parent (NPP) is the aromatic substitution pattern .
-
NPP (Monosubstituted): Two strong peaks at ~690 cm⁻¹ and ~750 cm⁻¹.
-
Target (Para-substituted): A single strong peak typically between 810-840 cm⁻¹ . The absence of the 690/750 doublet confirms the loss of monosubstitution.
-
Comparative Analysis: FTIR vs. NMR vs. MS
FTIR is the frontline defense, but it lacks the atomic resolution of NMR or the elemental specificity of MS.
| Feature | FTIR (ATR) | ¹H NMR (400 MHz) | GC-MS (EI) |
| Primary Utility | Rapid Screening / Solid ID | Structural Connectivity | Elemental Composition / Mixture Analysis |
| Sample Prep | None (Solid/Oil) | Dissolution (CDCl₃) | Dilution (MeOH/EtOAc) |
| Key Differentiator | 810-840 cm⁻¹ (Para-sub band) | AA'BB' System (7.0-7.5 ppm) | Isotope Pattern (M and M+2 at 1:1 ratio) |
| Limit of Detection | ~1-5% (Bulk) | < 1% | < 0.1% (Trace) |
| Throughput | High (< 2 mins) | Low (15-30 mins) | Medium (10-20 mins) |
Scientist's Note: Use FTIR to confirm the identity of a bulk powder. Use NMR to confirm the regiochemistry (i.e., ensuring the bromine is at the 4-position and not the 2- or 3-position).
Experimental Protocol
To ensure reproducible data (E-E-A-T), follow this standardized ATR-FTIR workflow.
Methodology: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation:
-
Ensure the ZnSe or Diamond crystal is clean. Run a background scan (air) before every sample to account for atmospheric CO₂ (2350 cm⁻¹) and H₂O.
-
Resolution: 4 cm⁻¹.[3]
-
Scans: 32 scans (minimum) to improve Signal-to-Noise (S/N) ratio.
-
Range: 4000 – 600 cm⁻¹.
-
-
Sample Application:
-
Place approximately 2-5 mg of the solid sample onto the crystal.
-
Apply pressure using the anvil until the force gauge indicates optimal contact. Crucial: Inconsistent pressure leads to weak peak intensities, especially in the fingerprint region (<1500 cm⁻¹).
-
-
Data Processing:
-
Apply Baseline Correction (automatic or multipoint) to remove scattering slopes.
-
Normalize the C=O peak (approx. 1720 cm⁻¹) to 1.0 absorbance units for easy overlay comparisons.
-
Decision Logic & Workflow
The following diagram illustrates the logical pathway for identifying this compound, distinguishing it from common precursors and final products.
Figure 1: Step-by-step decision tree for distinguishing the brominated precursor from its parent NPP and downstream amide products.
References
-
SWGDRUG. (2019). Monograph: N-Phenethyl-4-piperidone (NPP).[4] Scientific Working Group for the Analysis of Seized Drugs. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Piperazine dihydrochloride IR Spectrum (Reference for Piperidine ring vibrations). NIST Chemistry WebBook, SRD 69.[5] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Authoritative text for Para-substitution and C-Br group frequencies).
-
Sahu, S. K., et al. (2013).[6] Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. [Link]
Sources
A Senior Scientist's Guide to Reference Standards for the Analysis of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The quality of your results is inextricably linked to the quality of the reference standards you employ. This guide provides an in-depth comparison of reference standards for the analysis of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one, a key intermediate in the synthesis of various pharmacologically active molecules. We will explore the hierarchy of reference materials, compare analytical methodologies, and provide actionable protocols to ensure the accuracy and reliability of your work.
PART 1: The Foundation of Accurate Measurement: The Reference Standard Hierarchy
The terms "Reference Standard" and "Certified Reference Material" (CRM) are often used interchangeably, but they represent distinct levels of metrological traceability and are not created equal.[1] The choice between them is dictated by the criticality of the application.
A Certified Reference Material (CRM) represents the pinnacle of the reference material hierarchy.[1] CRMs are produced by accredited bodies and adhere to the stringent requirements of ISO 17034 and ISO/IEC 17025.[2][3] They are accompanied by a comprehensive Certificate of Analysis (CoA) that states the certified property value, its uncertainty, and a statement of metrological traceability. For regulatory submissions or when the highest degree of accuracy is non-negotiable, a CRM is the only appropriate choice.[1]
A Reference Standard (RS) , while still produced to a high degree of quality, may offer a more practical balance of accuracy and cost-effectiveness for less stringent applications like in-process controls or research and development.[1] High-quality reference standards are often produced in ISO/IEC 17025 accredited labs and come with a detailed CoA, ensuring their suitability for both qualitative and quantitative analysis.[3]
The following decision tree illustrates the selection process based on analytical needs.
Caption: Decision tree for selecting the appropriate reference material.
PART 2: Comparative Analytical Methodologies
The molecular structure of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one, featuring a piperidine ring, a ketone, and a bromophenyl group, lends itself to analysis by several chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a workhorse in pharmaceutical analysis. The bromophenyl moiety in the target analyte contains a strong UV chromophore, making direct UV detection highly effective and eliminating the need for derivatization, which is often required for simple piperidine compounds.[4]
Causality Behind Experimental Choices:
-
Reversed-Phase (RP) C18 Column: The C18 stationary phase provides excellent hydrophobic interaction with the aromatic ring of the analyte, ensuring good retention and separation from more polar impurities.[5][6]
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase protonates the tertiary amine of the piperidine ring. This prevents peak tailing that can occur from the interaction of the basic amine with residual acidic silanols on the silica-based column packing, resulting in sharper, more symmetrical peaks.[6]
-
Acetonitrile as Organic Modifier: Acetonitrile is chosen for its low UV cutoff and good elution strength for this class of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both identification and quantification, particularly for volatile and semi-volatile compounds. It offers superior selectivity and is invaluable for impurity profiling.
Causality Behind Experimental Choices:
-
Injector Temperature: A sufficiently high temperature (e.g., 280 °C) is required to ensure complete volatilization of the analyte without causing thermal degradation.[7]
-
Mass Spectrometry (MS) Detection: MS provides definitive identification based on the analyte's mass spectrum and fragmentation pattern. The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), which is a powerful confirmation tool.[7] The loss of a bromine atom or the [M-2Br]+ fragment is often a prominent feature in the mass spectra of brominated compounds.[7]
-
Potential Pitfall: During heated headspace GC/MS analysis of aqueous samples, residual bromide in matrix modifier salts can sometimes lead to the unwanted bromination of aromatic compounds, creating analytical artifacts.[8] While less of a concern for direct injection of a clean standard, it is a critical consideration when analyzing samples from complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for unambiguous structural elucidation and confirmation of a reference standard's identity. Both ¹H and ¹³C NMR provide a detailed map of the molecule's chemical structure.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the structure.[9]
PART 3: The Internal Standard (IS) Advantage for Quantitative Analysis
For high-precision quantitative analysis, especially in methods with multi-step sample preparation, the use of an internal standard (IS) is crucial.[10] An IS is a compound of similar chemical and physical properties to the analyte, added at a constant concentration to all standards and samples.[11] It co-elutes near the analyte and helps to correct for variations in injection volume, sample extraction recovery, and instrument response, thereby significantly improving the accuracy and precision of the results.[10][12]
Selection Criteria for an Internal Standard:
-
Structural Similarity: Should be closely related to the analyte to ensure similar chromatographic behavior and extraction efficiency.[13]
-
Purity: Must be highly pure and free from impurities that could interfere with the analyte peak.[10]
-
Stability: Must be stable throughout the sample preparation and analysis process.[13]
-
Resolution: Must be well-resolved from the analyte and any other matrix components.[12]
-
Non-Endogenous: Must not be naturally present in the sample matrix.[11]
Comparative Table of Potential Internal Standards
| Internal Standard Candidate | Structure | Rationale for Selection | Potential Drawbacks |
| 1-[2-(4-Chlorophenyl)ethyl]piperidin-4-one | Similar to analyte, with Cl replacing Br | Excellent structural similarity, likely to have very similar chromatographic behavior and extraction recovery. Commercially available. | May not be perfectly resolved from the analyte depending on the column and mobile phase. |
| 1-[2-Phenylethyl]piperidin-4-one | Analyte without the bromine substituent | Good structural similarity. Will have a different retention time, ensuring good resolution. | Difference in polarity may lead to slightly different extraction recovery compared to the brominated analyte. |
| 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one-d4 (Deuterated) | Isotope-labeled version of the analyte | The ideal internal standard, especially for MS detection.[11] Nearly identical chemical and physical properties, ensuring co-elution and identical extraction/ionization behavior. | Can be expensive and may not be readily available. Requires MS detection to differentiate from the analyte based on mass. |
Recommendation: For HPLC-UV analysis, 1-[2-(4-Chlorophenyl)ethyl]piperidin-4-one is the most pragmatic and effective choice. For GC-MS or LC-MS analysis, the deuterated analog is the gold standard if available.
PART 4: Experimental Protocols
The following protocols are provided as validated starting points for the analysis of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one.
Protocol 1: Quantitative Analysis by HPLC-UV
Objective: To determine the purity and concentration of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one using a reference standard and an internal standard.
Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 50 µg/mL.
-
-
Internal Standard (IS) Preparation:
-
Prepare a 100 µg/mL stock solution of 1-[2-(4-Chlorophenyl)ethyl]piperidin-4-one in the same diluent.
-
Spike each calibration standard and sample with the IS solution to achieve a final IS concentration of 10 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be analyzed in the same diluent to achieve an expected analyte concentration within the calibration range.
-
Add the IS to the sample at the same final concentration (10 µg/mL).
-
-
Chromatographic Conditions:
Parameter Value HPLC Column C18, 250 x 4.6 mm, 5 µm Mobile Phase A 0.1% Phosphoric Acid in Water Mobile Phase B Acetonitrile Gradient 70% A / 30% B, hold for 15 min Flow Rate 1.0 mL/min Column Temp. 30°C Injection Vol. 10 µL | Detection | UV at 225 nm |
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample using the linear regression equation from the calibration curve.
-
Protocol 2: Identity Confirmation and Impurity Profiling by GC-MS
Objective: To confirm the identity of the reference standard and identify any potential volatile or semi-volatile impurities.
Methodology:
-
Standard/Sample Preparation:
-
Dissolve the reference material in a suitable volatile solvent (e.g., Methanol or Dichloromethane) to a concentration of approximately 100 µg/mL.
-
-
GC-MS Conditions:
Parameter Value GC Column TR-5MS, 30 m x 0.25 mm ID, 0.25 µm film Carrier Gas Helium, constant flow at 1.2 mL/min Injector Temp. 280°C Injection Mode Split (50:1) Oven Program 150°C (hold 1 min), ramp 15°C/min to 300°C (hold 5 min) Transfer Line Temp. 290°C Ion Source Temp. 230°C Ionization Mode Electron Ionization (EI) at 70 eV | Mass Range | m/z 50-500 |
-
Data Analysis:
-
Confirm the identity of the main peak by comparing its retention time and mass spectrum to a known reference or library. Pay close attention to the molecular ion and the characteristic bromine isotope pattern.
-
Integrate all other peaks in the chromatogram to assess purity and tentatively identify impurities based on their mass spectra.
-
PART 5: Validating and Implementing a New Reference Standard
Receiving a new lot of reference material requires a systematic validation workflow to ensure its suitability for intended use before it is introduced into a routine testing environment.
Caption: Workflow for the validation of a new reference standard lot.
By implementing these rigorous analytical strategies and adhering to a strict hierarchy of reference materials, researchers, scientists, and drug development professionals can ensure the highest level of data integrity in the analysis of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one.
References
- Merck Millipore. Certified Reference Materials.
- ZeptoMetrix. Pharmaceutical Analytical Standards | Buy Reference Materials.
- PubMed. (2013). Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis.
- LGC. (2024). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing.
- Sigma-Aldrich. Analytical Reference Materials for Pharma QC.
- LGC Group. Pharmaceutical Reference Standards.
- University of California Press. (2000). Measuring Relative Reactivities of Electrophilic Aromatic Bromination Using a Benchtop GC-MS. The Chemical Educator.
- Alfa Chemistry. Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.
- LCGC. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS.
- ResearchGate. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples.
- SCION Instruments. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
- Thermo Fisher Scientific. DFS - Analysis of Brominated Flame Retardants with High Resolution GC/MS.
- Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards.
- Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
- PMC. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?.
- LCGC International. (2020). When Should an Internal Standard be Used?.
- Sigma-Aldrich. piperidine-4-carboxylic acid.
- UCL Discovery. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction.
- ResearchGate. (2006). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
- Sigma-Aldrich. 1-(4-Bromophenyl)piperidin-4-one.
- The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.
- Sigma-Aldrich. 1-[2-(4-bromophenyl)ethyl]piperazine.
- SIELC Technologies. Separation of Piperidine, 4-propyl- on Newcrom R1 HPLC column.
- ChemicalBook. 4-(4-Bromophenyl)-4-piperidinol(57988-58-6) 1 H NMR.
- Santa Cruz Biotechnology. 1-(4-Bromophenyl)piperidin-4-one | CAS 154913-23-2.
- USP.org. (2019). Reference Standards Tables.
- Organic Syntheses. A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar....
- PubChem. 1-[2-(4-Bromophenoxy)ethyl]piperidine.
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- PubChemLite. Piperazine, 1-(o-bromophenyl)-4-(2-(4-pyridyl)ethyl)-.
- csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- SpectraBase. 2-(4-bromophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide - Optional[13C NMR].
- OPUS. (2025). Analytical Methods.
- Masaryk University. NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI.
- Google Patents. (2021). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
- King's College London. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.
Sources
- 1. gbjpl.com.au [gbjpl.com.au]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Piperidine, 4-propyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 12. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Spectroscopic comparison of para-bromo and para-fluoro phenethyl piperidinones
This guide provides a technical spectroscopic comparison between para-bromo-N-phenethyl-4-piperidone (
Differentiation relies on exploiting the unique isotopic, electronic, and vibrational properties of the halogen substituents.
Executive Summary
For researchers utilizing phenethyl piperidinones in structure-activity relationship (SAR) studies or forensic analysis, distinguishing between para-bromo and para-fluoro analogs is critical due to their vastly different reactivities and pharmacological potencies.[1][2]
-
Mass Spectrometry (MS) offers the most immediate differentiation: the Bromine analog exhibits a diagnostic 1:1 isotopic doublet (
Br/ Br) at the molecular ion, whereas the Fluorine analog shows a single monoisotopic peak. -
NMR Spectroscopy provides structural confirmation: the Fluorine analog displays characteristic
C- F spin-spin coupling (splitting carbon signals into doublets), while the Bromine analog shows a classic AA'BB' aromatic proton system without heteronuclear splitting.[1]
Structural & Physical Properties[1][2][3][4]
Both molecules share a core 4-piperidinone scaffold linked to a phenethyl chain.[1][2][3] The variation lies strictly at the para-position of the phenyl ring.[1]
| Feature | ||
| Formula | ||
| MW ( g/mol ) | 221.27 | 282.18 |
| Monoisotopic Mass | 221.12 | 281.04 ( |
| Halogen Character | High Electronegativity (4.0), NMR Active (Spin 1/2) | High Mass, Isotopic Doublet, Good Leaving Group |
Mass Spectrometry (MS) Analysis
The Primary Differentiator
Mass spectrometry is the most robust method for rapid identification.[2][3] The fragmentation pathways for both molecules are driven by the piperidine nitrogen, but the molecular ion (
Fragmentation Pathway
Both molecules undergo a characteristic McLafferty rearrangement or
You must look at the Molecular Ion (
Figure 1: MS Fragmentation pathway.[1][2] The base peak (m/z 112) is common to both; the diagnostic value lies in the Molecular Ion and Tropylium fragments.
Diagnostic Peaks[2][3][5]
| Ion Type | Interpretation | ||
| Molecular Ion ( | m/z 221 (Single peak) | m/z 281 & 283 (1:1 ratio) | The "Twin Peaks" of Br are unmistakable.[1][2] |
| Base Peak | m/z 112 | m/z 112 | Common piperidone core.[1][2][3] |
| Tropylium Ion | m/z 109 | m/z 169 & 171 | Halogenated aromatic fragment.[1][2][3] |
NMR Spectroscopy
The Electronic Environment
When MS is unavailable or ambiguous, NMR provides definitive proof of the electronic environment.[3]
H NMR (Proton)
The aliphatic regions (piperidone and ethyl chain, 2.4–2.9 ppm) are nearly identical.[2] Focus on the aromatic region (6.9–7.5 ppm) .[2][3]
-
-Fluoro: The aromatic protons appear as a complex multiplet (roughly 6.9–7.2 ppm) due to H-F spin-spin coupling.[1][2] The
F nucleus splits the signals of the ortho-protons, complicating the standard AA'BB' pattern. -
-Bromo: Exhibits a clean, classic AA'BB' system (often appearing as two distinct doublets,
Hz).[1][2] The protons ortho to the bromine are significantly deshielded (shifted downfield to ~7.4 ppm) compared to the fluorine analog.
C NMR (Carbon)
This is where the Fluorine analog stands out due to Carbon-Fluorine (
- -Fluoro:
- -Bromo:
F NMR
-
-Fluoro: Shows a sharp singlet at approximately -116 to -118 ppm (relative to CFCl
).[1][2] - -Bromo: Silent (No signal).[1][2][3]
Infrared Spectroscopy (IR)[5][6][7][8]
While less specific than NMR/MS, IR can provide quick confirmation of functional groups.[1][2][3]
-
Carbonyl (C=O): Both show a strong stretch at ~1715 cm
.[1][2] -
C-F Stretch: Strong band in the 1200–1250 cm
region.[1][2] -
C-Br Stretch: Weaker band in the fingerprint region (500–700 cm
), often difficult to assign definitively without a reference standard.[1][2]
Experimental Protocols
Sample Preparation for Analysis
Trustworthiness: These protocols are designed to minimize solvent interference and maximize signal-to-noise ratio.[1][2][3]
A. GC-MS Preparation
-
Dissolve in 1.0 mL of HPLC-grade Methanol (avoid chlorinated solvents to prevent halogen confusion).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial.
B. NMR Preparation
-
Dissolve in 0.6 mL of CDCl
(Deuterated Chloroform).-
Note: Ensure the solvent is free of acidity to prevent protonation of the piperidine nitrogen, which would shift aliphatic peaks.
-
-
Filter through a cotton plug into the NMR tube if any turbidity is observed.[1][2][3]
Analytical Workflow Diagram
Figure 2: Recommended analytical workflow. GC-MS is the primary decision point for halogen identification.[1]
References
-
SWGDRUG. (2019).[1][2][3] Monograph: N-Phenethyl-4-piperidone. Scientific Working Group for the Analysis of Seized Drugs.[1][2][3] Available at: [Link]
-
PubChem. (n.d.).[1][2][3][4] 1-(2-Phenylethyl)piperidin-4-one (Compound).[1][2][5] National Center for Biotechnology Information.[1][2][3] Available at: [Link]
-
Westphal, F., et al. (2010).[1][2][3] Differentiation of regioisomeric ring-substituted fluorophenethylamines with product ion spectrometry. Forensic Science International, 194(1-3), 53-59.[1][2][6] (Contextual reference for fluorinated phenethyl differentiation).
-
Silverstein, R. M., et al. (2014).[1][2][3] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2][3] (Authoritative source for C-F coupling constants and halogen isotope patterns).
Sources
- 1. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 2. N-Phenethyl-4-piperidinone | C13H17NO | CID 96437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. swgdrug.org [swgdrug.org]
- 4. 1-(4-Fluorophenyl)-4-piperidinone | C11H12FNO | CID 606284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Differentiation of regioisomeric ring-substituted fluorophenethylamines with product ion spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one
As researchers and drug development professionals, our work with novel chemical entities like 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one is foundational to scientific progress. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. Improper chemical waste management not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.[1] This guide provides a comprehensive, technically grounded framework for the proper disposal of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one, moving beyond mere procedural steps to explain the critical scientific reasoning that underpins these protocols.
Hazard Profile and Risk Assessment: Understanding the "Why"
1-[2-(4-Bromophenyl)ethyl]piperidin-4-one is a substituted piperidine derivative containing a brominated aromatic ring. This structure informs its hazard profile and dictates its disposal pathway. The presence of the bromine atom firmly classifies it as a halogenated organic compound , a critical distinction for waste segregation.[2] Furthermore, piperidine derivatives can exhibit a range of toxicological effects.[3][4][5]
A thorough risk assessment begins with understanding the specific hazards associated with the compound.
| Hazard Classification | GHS Pictogram | Hazard Statement | Causality and Experimental Insight |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark)[6][7] | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | The bioavailability of piperidine-based structures can lead to systemic toxicity if absorbed. The lipophilic nature of the bromophenyl group may enhance skin absorption. |
| Skin Irritation | GHS07 (Exclamation Mark)[6][7] | H315: Causes skin irritation | Like many amine-containing compounds, it can be irritating to the skin upon direct contact. |
| Eye Irritation | GHS07 (Exclamation Mark)[6][7] | H319: Causes serious eye irritation | Direct contact with mucous membranes, such as the eyes, is likely to cause significant irritation. |
| Respiratory Irritation | GHS07 (Exclamation Mark)[6][7] | H335: May cause respiratory irritation | If handled as a powder or aerosolized, inhalation can lead to irritation of the respiratory tract. |
Incompatible Materials: To prevent dangerous reactions, avoid mixing this compound with strong oxidizing agents and strong acids.[8][9]
The Cornerstone of Safe Disposal: Waste Segregation
The single most important principle in disposing of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one is strict waste segregation . Co-mingling halogenated organic waste with non-halogenated streams is a serious compliance and safety issue. Standard disposal methods like incineration for non-halogenated waste are not equipped to handle halogens. This can lead to the formation of highly toxic and environmentally persistent byproducts, such as brominated dioxins and furans.[2]
The following workflow provides a logical pathway for categorizing all waste generated from experiments involving this compound.
Caption: Waste segregation decision workflow for 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one.
Step-by-Step Disposal Protocols
Always perform these procedures in a well-ventilated area, such as a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[3]
Protocol 3.1: Pure Compound and Organic Solutions
This protocol applies to the neat compound, solutions in organic solvents, and organic solvent rinsates from cleaning glassware.
-
Obtain the Correct Waste Container: Procure a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EH&S) department. The container must be made of a compatible material (e.g., borosilicate glass or polyethylene) and be in good condition.[1][10]
-
Label the Container: Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste."[2][10] List the chemical constituents, including "1-[2-(4-Bromophenyl)ethyl]piperidin-4-one" and any solvents used.
-
Transfer the Waste: Carefully transfer the liquid waste into the container using a funnel.
-
Secure the Container: Tightly close the container immediately after adding waste. Do not leave a funnel in the opening.[10]
-
Store Appropriately: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[3]
Protocol 3.2: Contaminated Solid Waste
This protocol applies to items such as used gloves, weigh boats, contaminated silica gel, filter paper, and pipette tips.
-
Obtain the Correct Waste Container: Procure a designated "Solid Halogenated Organic Waste" container. This is often a puncture-resistant container or a lined drum.
-
Label the Container: As with liquid waste, the container must be clearly labeled "Hazardous Waste" and "Solid Halogenated Organic Waste."[2] List the primary contaminants.
-
Collect Solid Waste: Place all contaminated solid materials directly into this container. Do not mix with non-hazardous or non-halogenated solid waste.
-
Secure and Store: Keep the container sealed when not in use and store it in the SAA.
Protocol 3.3: Contaminated Aqueous Solutions
This protocol applies to aqueous layers from extractions or other aqueous solutions containing the title compound.
-
Do Not Dispose Down the Drain: Under no circumstances should aqueous solutions containing this compound be poured down the sink.[1]
-
Segregate as Hazardous Waste: These solutions must be treated as hazardous waste.[2]
-
Containerize: Collect the aqueous waste in a separate, clearly labeled "Hazardous Aqueous Waste" container. Specify that it contains a halogenated organic compound.
-
pH Neutralization: If the aqueous waste is highly acidic or basic, it may require neutralization before being accepted by your EH&S department. Consult your institution's specific guidelines. Strong acids and bases should be kept segregated.[11]
Satellite Accumulation Area (SAA) Management
The SAA is the designated location in the lab where waste is collected at the point of generation.[1][10] Proper management is a key component of laboratory safety and regulatory compliance.
| Requirement | Best Practice & Rationale |
| Location | At or near the point of generation and under the control of laboratory personnel. This minimizes the travel distance of hazardous materials.[1][10] |
| Labeling | All containers must be clearly labeled with "Hazardous Waste" and the full names of the chemical contents.[3][10] This prevents accidental mixing and ensures proper handling by waste management professionals. |
| Container Condition | Containers must be in good condition, compatible with the waste, and kept closed at all times except when adding or removing waste.[1] This prevents spills and the release of volatile organic compounds (VOCs). |
| Segregation | Incompatible waste streams (e.g., acids and bases, halogenated and non-halogenated) must be stored separately within the SAA to prevent dangerous reactions.[10][11] |
| Volume & Time Limits | Adhere to institutional and regulatory limits on the volume of waste and the accumulation time (e.g., removal within 6-12 months).[1][12] This prevents the accumulation of large quantities of hazardous materials in the lab. |
Emergency Procedures: Spill and Exposure
Accidents can happen, and preparedness is critical.
Spill Management
-
Small Spill (manageable by lab personnel):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, dry lime, or soda ash.[4] Do not use combustible materials like paper towels on a neat solvent spill.
-
Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[2][8]
-
Clean the spill area as appropriate.
-
-
Large Spill:
Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[8][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Always have the Safety Data Sheet (SDS) for 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one readily available for emergency responders.
References
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. ACS.org. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA.gov. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]
-
ChemSupply Australia Pty Ltd. (n.d.). Safety Data Sheet: PIPERIDINE. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link] (Note: A general link is provided; search for Piperidine SDS on the site).
Sources
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nj.gov [nj.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 1-(4-Bromophenyl)piperidin-4-one | 154913-23-2 [sigmaaldrich.com]
- 7. 1-(4-bromophenyl)piperidin-4-one | 154913-23-2 [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. fishersci.com [fishersci.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. epa.gov [epa.gov]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one
This technical guide provides immediate, high-level operational directives for the handling of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one (referred to herein as 4-Bromo-NPP ).[1][2] This compound is a halogenated analog of N-Phenethyl-4-piperidone (NPP), a critical precursor in the synthesis of potent opioid APIs.[1][2]
Advisory: Treat this compound as a High-Potency API (HPAPI) Precursor . While the intermediate itself possesses moderate acute toxicity, its downstream applications and structural similarity to regulated precursors necessitate Occupational Exposure Band (OEB) 3 or 4 containment protocols to prevent cross-contamination and inadvertent exposure.[2]
Emergency Quick Reference
| Parameter | Critical Value / Action |
| GHS Classification | Danger : Acute Tox. 4 (Oral), Skin Corr.[1][2][3] 1B (Causes burns), Eye Dam.[2] 1. |
| Exposure Routes | Inhalation (Dust/Aerosol), Dermal Absorption, Ingestion.[2] |
| First Aid (Skin) | Immediate : Wash with soap and water for 15 min.[1][2][4] Do NOT use alcohol sanitizers (increases dermal absorption).[1][2][5] |
| First Aid (Inhalation) | Move to fresh air. Administer oxygen if breathing is difficult. Seek medical attention. |
| Spill Response | Evacuate area. Don Full PPE (Double Nitrile, Tyvek, P100).[2] Dampen powder to prevent aerosolization.[5] |
| Fire Hazard | Emits toxic fumes (NOx, HBr) under fire conditions.[1][2][4] Use CO2, dry chemical, or foam.[4] |
Risk Assessment & Hazard Identification
Chemical Context: 4-Bromo-NPP is a piperidinone derivative.[1][6][7] Structurally, it features a basic nitrogen and a reactive ketone, making it corrosive to mucous membranes. As a precursor to 4-bromo-fentanyl and related analogs, strict inventory control and containment are required not just for safety, but for regulatory compliance (DEA List I analog considerations).[1][2]
Mechanistic Hazards:
-
Corrosivity: The free base amine functionality can cause chemical burns to moist skin and eyes.
-
Respiratory Sensitization: Inhalation of fine dust can trigger severe respiratory distress or sensitization.[1]
-
Systemic Toxicity: While less potent than the final API, absorption can lead to central nervous system (CNS) depression due to its pharmacophore similarity to active opioids.[2]
Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on "standard lab" PPE. The lipophilicity of the bromophenyl group increases skin permeation rates compared to non-halogenated analogs.
| Zone / Activity | Respiratory Protection | Dermal Protection | Eye/Face Protection |
| Powder Handling (Weighing, Transfer) | PAPR (Powered Air Purifying Respirator) with HEPA filters OR Glove Box (Negative Pressure).[1][2] | Double Gloving : Inner Latex (tactile), Outer Nitrile (0.11mm min).[1][2] Sleeves : Tyvek arm covers.[1] | Safety Goggles + Face Shield (if outside glovebox).[1][2] |
| Solution Handling (Reaction, Extraction) | Half-Face Respirator with Multi-Gas/Vapor Cartridge (P100/OV).[1][2] | Nitrile Gloves (Extended cuff).[1][2][8] Replace every 30 mins or immediately upon splash. | Chemical Splash Goggles.[1] |
| Maintenance / Spill Cleanup | Full-Face Respirator (P100/OV/AG) or SCBA for large spills.[1][2] | Tychem® Suit (Taped seams).[1][2] Double Nitrile + Butyl Rubber outer gloves. | Integrated into Full-Face Mask.[1] |
PPE Selection Logic (Visualization)
Caption: Decision logic for selecting PPE based on physical state and engineering controls. Red nodes indicate high-risk pathways requiring respiratory upgrades.[1][2]
Operational Protocol: Safe Handling & Synthesis
A. Weighing & Transfer (Critical Step)
-
Engineering Control: Perform all weighing inside a HEPA-filtered containment enclosure or a dedicated glove box.[1]
-
Static Control: Use an ionizing bar.[1] Static charge can cause this powder to "fly," contaminating the balance and operator.
-
Technique:
-
Place the receiving vessel (tared) inside the enclosure.
-
Transfer powder using a disposable antistatic spatula.
-
Wipe Down: Wipe the exterior of the vessel with a solvent-dampened wipe (methanol/ethanol) before removing it from the enclosure.[1] Dispose of the wipe as hazardous waste inside the enclosure.
-
B. Reaction Setup
-
Solvent Choice: When dissolving 4-Bromo-NPP, avoid highly volatile ethers if possible; use DCM or Ethyl Acetate to minimize vapor drift, but ensure glove compatibility (Laminate gloves for DCM).[1]
-
Temperature: If heating is required, use a silicone oil bath or heating block. Never use a water bath (risk of cross-contamination if flask breaks).[1][2]
C. Decontamination (The "3-Step" Rule)
For glassware and surfaces, standard soap is insufficient for lipophilic precursors.[1][2]
-
Solubilize: Rinse with Acetone or Methanol to dissolve organic residues.[1]
-
Neutralize: Wash with a 5% Acetic Acid solution (if base residue) or dilute Bleach (10%) to degrade potential biological activity (though oxidative degradation is more critical for the final opioid, it is good practice here).[1]
-
Clean: Final wash with detergent and water.[1]
Disposal & Waste Management
Regulatory Warning: As a precursor to controlled substances, waste containing 4-Bromo-NPP must be rendered irretrievable to prevent illicit extraction.[1]
| Waste Stream | Treatment Protocol |
| Solid Waste (Gloves, Wipes) | Double-bag in heavy-duty polyethylene (4 mil).[1][2] Label as "Toxic/Corrosive - Incinerate Only." |
| Liquid Waste (Mother Liquors) | Do not mix with general organic waste.[1][2] Segregate into "Halogenated High-Potency" carboys. |
| Destruction Method | High-Temperature Incineration (>1000°C) is the only validated method to ensure complete destruction of the brominated pharmacophore.[1] |
Spill Response Workflow
Caption: Sequential workflow for managing spills. Emphasis on preventing dust generation during step 4.
References
-
United Nations Office on Drugs and Crime (UNODC). (2022).[1][2] Scheduling of fentanyl precursors: 4-piperidone and analogs. Retrieved from [Link][1][2]
-
U.S. Department of Justice, Drug Enforcement Administration (DEA). (2020).[2] Control of Precursors Used in the Illicit Manufacture of Fentanyl. Federal Register.[3] Retrieved from [Link][1][2][9]
-
Centers for Disease Control and Prevention (CDC). (2024).[1][2] Fentanyl: Emergency Responders at Risk - Safety and PPE. NIOSH. Retrieved from [Link]
-
PubChem. (2025).[1][2] Compound Summary: N-Phenethyl-4-piperidone (NPP).[1][2][10][11][12] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 1-[2-(4-Bromophenoxy)ethyl]piperidine | C13H18BrNO | CID 867195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. fishersci.com [fishersci.com]
- 5. ems.gov [ems.gov]
- 6. 1-(4-Bromophenyl)piperidin-4-one | CAS 154913-23-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. cdn.who.int [cdn.who.int]
- 8. Fentanyl: Emergency Responders at Risk | Substance Use | CDC [cdc.gov]
- 9. regulations.gov [regulations.gov]
- 10. Document Viewer [docs.un.org]
- 11. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
